Product packaging for 1-Phenylpiperazin-2-imine(Cat. No.:CAS No. 693210-97-8)

1-Phenylpiperazin-2-imine

Cat. No.: B15158212
CAS No.: 693210-97-8
M. Wt: 175.23 g/mol
InChI Key: LRCUIDXFZOVBNS-UHFFFAOYSA-N
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Description

1-Phenylpiperazin-2-imine (CAS 693210-97-8) is a nitrogen-containing heterocyclic compound with the molecular formula C 10 H 13 N 3 and a molecular weight of 175.23 g/mol . This compound features an imine group (-C=N-) as part of its piperazine ring system, a key functional group that is the nitrogen analogue of aldehydes and ketones and is typically formed through the reaction of a primary amine with a carbonyl compound . The phenylpiperazine scaffold is recognized as a significant pharmacophore in medicinal chemistry, found in compounds with a range of biological activities . Piperazine derivatives are investigated as key scaffolds for developing novel lead compounds, particularly in anticancer drug research, where nitrogen heterocycles play a crucial role due to their ability to interact with biological targets such as enzymes . Furthermore, structurally related phenylpiperazine compounds have been studied for their potential interactions with neurological targets, such as TRPC6 channels, indicating research value for neurodegenerative conditions . Researchers can utilize this high-quality chemical as a key intermediate for synthesizing more complex molecules or as a standard in pharmacological and biochemical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3 B15158212 1-Phenylpiperazin-2-imine CAS No. 693210-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

693210-97-8

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-phenylpiperazin-2-imine

InChI

InChI=1S/C10H13N3/c11-10-8-12-6-7-13(10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2

InChI Key

LRCUIDXFZOVBNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N)CN1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Phenylpiperazine Derivatives: A Focus on the Putative 1-Phenylpiperazin-2-imine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-phenylpiperazine derivatives, with a specific focus on the proposed synthesis of the novel compound, 1-Phenylpiperazin-2-imine. Due to the absence of published data on this compound, this document outlines a plausible synthetic route based on established chemical transformations. Furthermore, it compiles comprehensive characterization data for the well-documented parent compound, 1-phenylpiperazine, to serve as a valuable reference. The guide also explores the potential biological activities of such derivatives and illustrates a relevant signaling pathway.

Proposed Synthesis of this compound

The synthesis of this compound is proposed as a two-step process. The initial step involves the synthesis of the lactam precursor, 1-Phenylpiperazin-2-one, followed by its conversion to the target imine.

Step 1: Synthesis of 1-Phenylpiperazin-2-one

1-Phenylpiperazin-2-one hydrochloride is a known intermediate in the synthesis of various bioactive molecules and can be used as the starting material[1].

Experimental Protocol: Synthesis of 1-Phenylpiperazin-2-one

A detailed experimental protocol for the synthesis of 1-phenylpiperazin-2-one is not explicitly available in the searched literature. However, based on general principles of organic synthesis, a plausible route would involve the cyclization of an appropriate N-(2-aminoethyl)-N-phenylglycine derivative.

Step 2: Proposed Conversion of 1-Phenylpiperazin-2-one to this compound

The conversion of a lactam to a cyclic imine is a known transformation in organic chemistry. One common method involves the use of Meerwein's reagent (triethyloxonium tetrafluoroborate) to form a lactim ether, which is then treated with an amine source or ammonia to yield the imine. Another approach is the direct thionation of the lactam followed by reaction with an amine.

Proposed Experimental Protocol: Synthesis of this compound from 1-Phenylpiperazin-2-one

  • Lactim Ether Formation: 1-Phenylpiperazin-2-one (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane. Triethyloxonium tetrafluoroborate (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Imination: The resulting solution containing the lactim ether is cooled to 0 °C, and a solution of ammonia in methanol is added. The reaction mixture is allowed to warm to room temperature and stirred until the imine formation is complete. The product, this compound, would then be isolated and purified using standard techniques such as column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-Phenylpiperazin-2-one cluster_step2 Step 2: Proposed Synthesis of this compound N-(2-aminoethyl)-N-phenylglycine_derivative N-(2-aminoethyl)-N-phenylglycine derivative 1-Phenylpiperazin-2-one 1-Phenylpiperazin-2-one N-(2-aminoethyl)-N-phenylglycine_derivative->1-Phenylpiperazin-2-one Cyclization Lactim_ether Lactim Ether Intermediate 1-Phenylpiperazin-2-one->Lactim_ether 1. (Et3O)BF4 2. NH3/MeOH This compound This compound Lactim_ether->this compound Imination

Caption: Proposed two-step synthesis of this compound.

Characterization Data of 1-Phenylpiperazine

As no specific characterization data for this compound is available, the data for the parent compound, 1-phenylpiperazine, is provided below for reference. This data is crucial for researchers working with phenylpiperazine derivatives.

Table 1: Physical and Chemical Properties of 1-Phenylpiperazine

PropertyValueReference
CAS Number 92-54-6[2][3][4][5]
Molecular Formula C₁₀H₁₄N₂[2][3][4]
Molecular Weight 162.23 g/mol [2][3][4]
Appearance Clear colorless to yellow liquid[4]
Boiling Point 286 °C[3][4]
Melting Point 18.8 °C[4]
Density 1.062 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.588[3][4]
Solubility Insoluble in water[4]

Table 2: Spectroscopic Data of 1-Phenylpiperazine

Spectroscopic TechniqueKey DataReference
¹H NMR Spectra available in public databases.[2][6]
¹³C NMR Spectra available in public databases.[2]
IR Spectroscopy FT-IR spectra have been reported and analyzed.[2][7][8]
Mass Spectrometry Electron ionization mass spectra are available, with a prominent peak at m/z 120.[2][9][10][11]

Biological Activity and Signaling Pathways of Phenylpiperazine Derivatives

Phenylpiperazine derivatives are a well-known class of compounds with a wide range of biological activities, primarily targeting the central nervous system. Many of these compounds act as ligands for various neurotransmitter receptors.

Derivatives of phenylpiperazine are known to interact with adrenergic and serotonin receptors, which are G-protein coupled receptors (GPCRs). This interaction can lead to the modulation of downstream signaling pathways, making these compounds valuable for treating conditions like hypertension, anxiety, and depression.[5][12] For instance, some phenylpiperazine derivatives act as α-adrenergic receptor antagonists.[5] The binding of these derivatives to α1A-adrenoceptors is driven by hydrogen bonds and electrostatic forces with key amino acid residues in the receptor.

Given the structural similarities, it is plausible that this compound could also interact with GPCRs. A simplified, representative signaling pathway for a Gq-coupled GPCR, which is a common target for such compounds, is illustrated below.

GPCR Signaling Pathway Diagram

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Phenylpiperazine Derivative GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein Gq Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmitter release) PKC->Cellular_Response Phosphorylates target proteins Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates

Caption: A representative Gq-coupled GPCR signaling pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 1-phenylpiperazine. The information is intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

1-Phenylpiperazine is a versatile organic compound widely utilized as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its physicochemical characteristics are crucial for its application in medicinal chemistry and drug design.

Table 1: Key Physicochemical Identifiers of 1-Phenylpiperazine

IdentifierValueReference
IUPAC Name 1-phenylpiperazine[2][3]
Synonyms N-Phenylpiperazine, Phenylpiperazine[1][2]
CAS Number 92-54-6[1][2]
Chemical Formula C10H14N2[1][2][3]
Molecular Weight 162.23 g/mol [4]
SMILES C1CN(CCN1)C2=CC=CC=C2[2][3]
InChIKey YZTJYBJCZXZGCT-UHFFFAOYSA-N[2]

Table 2: Quantitative Physicochemical Data for 1-Phenylpiperazine

PropertyValueConditionsReference
Melting Point 18.8 °C (65.8 °F; 291.9 K)[5][6]
Boiling Point 286 - 287.2 °C (547 - 549 °F; 559 - 560 K)at 760 mmHg[1][5][7]
Density 1.062 - 1.0725 g/cm³at 14-25 °C[4][7]
Water Solubility Insoluble[4][5][7]
Solubility in Organic Solvents Soluble in ethanol[8]
pKa (basic) 8.71at 25°C, μ=0.1[7][9]
LogP (XLogP3) 1.11[4]
Refractive Index 1.588at 20 °C[4][7]
Flash Point 138.3 - 140 °C (280.9 - 284 °F)[5]

Experimental Protocols

Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

A common and efficient method for the synthesis of 1-phenylpiperazine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Experimental Protocol:

  • Reaction Setup: To a Schlenk tube under an inert nitrogen atmosphere, add potassium tert-butoxide (KOtBu, 1.3 mmol), a palladium-based catalyst complex (e.g., from a suitable precursor, 1 mol%), and 1,4-dioxane (2 ml).

  • Addition of Reactants: Add piperazine (1.3 mmol) and chlorobenzene (1.0 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the mixture vigorously at 90 °C for 4 hours.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1) to yield pure 1-phenylpiperazine.[10]

Characterization:

The synthesized compound can be characterized using various analytical techniques:

  • NMR Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure and purity.

  • Mass Spectrometry (GC/MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (FT-IR): To identify the functional groups present in the molecule.

Biological Activity and Signaling Pathways

1-Phenylpiperazine and its derivatives are known to interact with various components of the central nervous system. It acts as a monoamine releasing agent, with a modest selectivity for norepinephrine over serotonin and dopamine.[5] Specifically, it has been shown to have EC50 values of 186 nM for norepinephrine release, 880 nM for serotonin release, and 2,530 nM for dopamine release.[5]

Furthermore, 1-phenylpiperazine derivatives are recognized as adrenergic alpha-antagonists.[2][4] These compounds bind to alpha-adrenergic receptors but do not activate them, thereby blocking the actions of endogenous adrenergic agonists.[2][4] This activity is significant in the treatment of conditions like hypertension and peripheral vascular disease.[2][4]

Due to the broad nature of its interactions, a specific, singular signaling pathway is difficult to define for the parent compound. However, a generalized workflow for the synthesis of its derivatives for drug discovery is presented below.

G General Synthesis Workflow for 1-Phenylpiperazine Derivatives A 1-Phenylpiperazine C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Aryl Halide / Other Reactant B->C D Crude Product C->D E Purification (e.g., Chromatography) D->E F Pure Derivative E->F G Structural Characterization (NMR, MS, etc.) F->G H Biological Screening F->H

Caption: General workflow for synthesizing and evaluating 1-phenylpiperazine derivatives.

This in-depth guide provides essential physicochemical data and procedural insights for researchers and drug development professionals working with 1-phenylpiperazine. The provided information is foundational for its application in the synthesis of novel therapeutic agents.

References

The Untapped Potential of 1-Phenylpiperazin-2-imine: A Mechanistic Exploration of a Novel Pharmacophore

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the biological mechanism of action for 1-Phenylpiperazin-2-imine is not currently available in the public domain. This document provides a comprehensive overview of the well-characterized parent compound, 1-Phenylpiperazine, and its derivatives, to build a predictive mechanistic framework for this compound. The proposed mechanisms for the 2-imine derivative are theoretical and require experimental validation.

Introduction: The Phenylpiperazine Scaffold and the Imine Moiety

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] From neurological disorders to enhancing drug delivery, derivatives of 1-phenylpiperazine have demonstrated significant potential. This guide delves into the established mechanisms of 1-phenylpiperazine and its analogues to extrapolate a potential mechanism of action for the novel, yet uncharacterized, this compound.

The introduction of an imine group at the 2-position of the piperazine ring is a critical structural modification. Imines, or Schiff bases, are known to be involved in various biological reactions and can influence a molecule's reactivity, binding affinity, and metabolic stability.[2] Understanding the interplay between the established pharmacology of the phenylpiperazine core and the chemical properties of the imine functional group is paramount to predicting the biological activity of this compound.

Core Mechanism of Action: Insights from 1-Phenylpiperazine

The primary mechanism of action of 1-Phenylpiperazine (1-PP) is as a monoamine releasing agent.[3] It exhibits a modest selectivity for norepinephrine release over serotonin and dopamine.[3] This activity is central to its psychotropic effects and provides a foundational understanding for its derivatives.

Monoamine Release

1-PP acts as a substrate for monoamine transporters, leading to the non-vesicular release of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) from presynaptic neurons.[3]

Table 1: Monoamine Release Potency of 1-Phenylpiperazine [3]

MonoamineEC50 (nM) for Release
Norepinephrine186
Serotonin880
Dopamine2,530

Based on these values, 1-PP is approximately 4.7-fold more potent in releasing norepinephrine than serotonin and about 13.6-fold more potent in releasing norepinephrine than dopamine.[3]

Proposed Signaling Pathway for Monoamine Release

The following diagram illustrates the proposed mechanism of 1-Phenylpiperazine-induced monoamine release.

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 1-PP 1-Phenylpiperazine Transporter Monoamine Transporter (NET, SERT, DAT) 1-PP->Transporter Substrate for uptake Cytosolic_MA Cytosolic Monoamines Transporter->Cytosolic_MA Reverses transport Vesicle Synaptic Vesicle (NE, 5-HT, DA) Vesicle->Cytosolic_MA Disrupts vesicular storage Synaptic_Cleft_MA Synaptic Cleft Monoamines Cytosolic_MA->Synaptic_Cleft_MA Efflux Receptor Postsynaptic Receptors Synaptic_Cleft_MA->Receptor Binds

Caption: Proposed mechanism of 1-Phenylpiperazine-induced monoamine release.

Permeation Enhancement: A Secondary Mechanism

Beyond its psychoactive properties, 1-phenylpiperazine and its derivatives are recognized as potent intestinal permeation enhancers.[4][5][6] This action is particularly relevant for improving the oral bioavailability of poorly absorbed drugs.

Modulation of Tight Junctions

The primary mechanism for permeation enhancement involves the modulation of tight junctions between epithelial cells.[5][7] This leads to an increase in paracellular transport. Some studies suggest this effect may be mediated by interactions with serotonin receptors on the apical surface of epithelial cells.[7]

Experimental Evidence

Studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated that 1-phenylpiperazine and its derivatives can significantly increase the permeability to marker molecules like calcein.[4][5] Certain derivatives, such as 1-methyl-4-phenylpiperazine, have shown enhanced efficacy and lower toxicity compared to the parent compound.[4][6]

Table 2: Permeability Enhancement by Phenylpiperazine Derivatives [4]

CompoundFold Increase in Calcein Permeability (relative to control)
1-Phenylpiperazine>100
Derivative I>100 (to maximum detectable levels)
Derivative K>100 (to maximum detectable levels)
Workflow for Assessing Permeation Enhancement

The following diagram outlines a typical experimental workflow for evaluating the permeation enhancing effects of phenylpiperazine compounds.

Permeation_Workflow Caco2_Culture Caco-2 Cell Culture on Transwell inserts Monolayer_Formation Formation of Confluent Monolayer Caco2_Culture->Monolayer_Formation TEER_Measurement Measure Transepithelial Electrical Resistance (TEER) Monolayer_Formation->TEER_Measurement Compound_Addition Add Phenylpiperazine Compound + Marker (e.g., Calcein) TEER_Measurement->Compound_Addition Incubation Incubate for Specified Time Compound_Addition->Incubation Sample_Collection Collect Samples from Basolateral Chamber Incubation->Sample_Collection Analysis Quantify Marker Concentration (e.g., Fluorescence) Sample_Collection->Analysis Permeability_Calculation Calculate Apparent Permeability (Papp) Analysis->Permeability_Calculation

Caption: Experimental workflow for Caco-2 permeability assay.

Biological Targets of Phenylpiperazine Derivatives

The versatility of the phenylpiperazine scaffold allows for the development of derivatives with a wide range of biological targets.

  • Serotonin Receptors: Many derivatives exhibit activity at various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT3, and 5-HT7 receptors.[8]

  • Sigma-1 Receptors: Certain phenylpiperazine derivatives have shown high binding affinity for sigma-1 receptors, which are overexpressed in various cancer types.[9][10] This makes them potential candidates for developing anticancer drugs or diagnostic imaging agents.

  • Topoisomerase II: Some 1,2-benzothiazine derivatives containing a phenylpiperazine moiety have been shown to inhibit topoisomerase II, suggesting a potential mechanism for anticancer activity.[11]

  • Nrf2 Pathway: Phenylpiperazine-2,5-dione derivatives have been investigated for their antioxidant properties, potentially acting through the IL-6/Nrf2 signaling pathway.[12]

Hypothetical Mechanism of Action for this compound

The introduction of the 2-imine functionality could significantly alter the pharmacological profile of the 1-phenylpiperazine core.

Altered Receptor Binding and Monoamine Release

The imine group could change the molecule's electronics and steric properties, potentially altering its affinity for monoamine transporters and receptors. The nitrogen of the imine could participate in hydrogen bonding or electrostatic interactions within binding pockets. It is plausible that this compound could exhibit a different selectivity profile for norepinephrine, serotonin, and dopamine release compared to its parent compound.

Potential for Novel Target Interactions

The imine moiety could enable interactions with novel biological targets. For instance, imines can react with nucleophiles, suggesting potential for covalent interactions with target proteins, although this would require specific enzymatic or chemical conditions within the biological system.

A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a phenylpiperazine derivative targeting the sigma-1 receptor, a known target for some analogues.

Sigma1_Pathway PPZ_Derivative Phenylpiperazine Derivative Sigma1R Sigma-1 Receptor (σ1R) PPZ_Derivative->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R Modulates ER_Membrane Endoplasmic Reticulum Membrane Ca_Release Ca²⁺ Release IP3R->Ca_Release Downstream_Signaling Downstream Signaling Cascades Ca_Release->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Response

Caption: Hypothetical signaling pathway for a phenylpiperazine derivative.

Experimental Protocols: General Methodologies

Detailed, step-by-step experimental protocols for the cited studies are not available in the provided search results. However, the general methodologies employed are standard in pharmacological and drug development research.

  • Monoamine Release Assays: These are typically performed using synaptosomes or cultured neuronal cells. The protocol involves incubating the biological preparation with the test compound and measuring the extracellular concentrations of norepinephrine, serotonin, and dopamine, often by high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Caco-2 Permeability Assays: As outlined in the workflow diagram, these experiments involve growing Caco-2 cells on permeable supports to form a monolayer that mimics the intestinal epithelium. The permeability of a compound is assessed by measuring its transport from the apical to the basolateral side.

  • Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. They typically involve incubating a radiolabeled ligand with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound.

  • Molecular Docking: This is a computational technique used to predict the binding mode of a ligand to a protein target. It involves generating a three-dimensional model of the protein-ligand complex and scoring the different binding poses.

Conclusion and Future Directions

The 1-phenylpiperazine scaffold remains a highly valuable pharmacophore in modern drug discovery. While the precise mechanism of action for this compound is yet to be elucidated, the extensive research on its parent compound and other derivatives provides a strong foundation for predicting its biological activities. It is anticipated that this compound will likely retain some of the monoamine-releasing properties of 1-phenylpiperazine, though with a potentially altered selectivity profile. Furthermore, the introduction of the imine group could confer novel pharmacological properties and open avenues for targeting a different set of biological entities.

Future research should focus on the synthesis and in vitro and in vivo characterization of this compound. Key studies would include monoamine release assays, receptor binding profiling, and evaluation of its effects on cell permeability and viability. Such investigations are crucial to unlock the therapeutic potential of this novel compound and to further expand the rich pharmacology of the phenylpiperazine class of molecules.

References

The Phenylpiperazine Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, synthesis, and pharmacology of phenylpiperazine compounds, a scaffold of significant importance in medicinal chemistry. From their early discovery to their role in modern therapeutics, this document provides a comprehensive overview for researchers and drug development professionals.

Discovery and Historical Context

The journey of phenylpiperazine compounds from niche chemical curiosities to a cornerstone of central nervous system (CNS) drug discovery is a testament to the enduring value of this versatile scaffold. The earliest documented synthesis of a simple phenylpiperazine derivative can be traced back to the mid-20th century. A significant early publication by Roderick et al. in 1966 detailed methods for the synthesis of 2-phenylpiperazine, laying the groundwork for future exploration of this chemical class.[1] This early work focused on fundamental synthetic methodologies, which have since evolved into highly sophisticated and efficient processes.

The therapeutic potential of phenylpiperazines began to be realized with the discovery of their potent effects on the central nervous system, particularly their interactions with neurotransmitter systems. This led to the development of a wide range of drugs targeting conditions such as depression, anxiety, and psychosis. The adaptability of the phenylpiperazine core, allowing for substitutions at both the phenyl ring and the second nitrogen of the piperazine ring, has enabled the fine-tuning of pharmacological activity, leading to the creation of compounds with diverse and specific mechanisms of action.

Synthetic Methodologies

The synthesis of the phenylpiperazine core has been approached through several key strategies, each with its own advantages and applications. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Classical Synthesis: Reaction of Anilines with Bis(2-chloroethyl)amine

One of the most established and direct methods for the synthesis of N-phenylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine or its hydrochloride salt. This reaction typically proceeds at elevated temperatures and can be performed with or without a solvent.[2][3][4]

Experimental Protocol: Solvent-Free Synthesis of N-Phenylpiperazine

In a 500L glass-lined reactor, 100 kg of aniline and 250 kg of bis(2-chloroethyl)amine hydrochloride are charged. The mixture is heated to 190°C and maintained at this temperature for 3 hours. After the reaction is complete, the mixture is cooled, and a 30% aqueous sodium hydroxide solution is added in portions to neutralize the hydrogen chloride generated. The layers are separated, and the organic layer is washed with 50 kg of water. The crude N-phenylpiperazine is then purified by vacuum distillation to yield the final product.[3][4]

G aniline Aniline intermediate Cyclization Intermediate aniline->intermediate bis_chloro Bis(2-chloroethyl)amine HCl bis_chloro->intermediate product N-Phenylpiperazine HCl intermediate->product Heat (190°C) neutralization Neutralization (NaOH) product->neutralization final_product N-Phenylpiperazine neutralization->final_product Purification

Modern Catalytic Methods

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of phenylpiperazine derivatives, offering milder reaction conditions and broader substrate scope compared to classical methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method is highly versatile and has become a cornerstone of modern C-N bond formation.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with Piperazine

To a reaction vessel charged with a palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%), is added the aryl chloride (1.0 equiv), piperazine (1.2 equiv), and a base (e.g., NaOtBu, 1.4 equiv) in an anhydrous solvent such as toluene or dioxane. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]

G pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)-(NR2)]L_n pd_complex->amine_adduct Amine Coordination & Deprotonation (HNR2, Base) amine_adduct->pd0 Reductive Elimination product Ar-NR2 amine_adduct->product

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. While it often requires higher temperatures than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain substrates.[8][9]

Experimental Protocol: Ullmann Condensation of an Aryl Iodide with Piperazine

A mixture of the aryl iodide (1.0 equiv), piperazine (2.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 equiv) in a polar aprotic solvent such as DMSO or DMF is heated at 90-120°C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired N-arylpiperazine.[10]

Summary of Synthetic Methods
MethodCatalystReactantsTypical ConditionsYield Range (%)
Classical Cyclization NoneAniline, Bis(2-chloroethyl)amine HClHigh temperature (160-250°C), solvent or neat75-85[3][4]
Buchwald-Hartwig Palladium/Phosphine LigandAryl Halide/Triflate, Piperazine80-110°C, inert atmosphere70-95[7]
Ullmann Condensation Copper/LigandAryl Halide, Piperazine90-120°C, inert atmosphere60-90[10]

Pharmacology of Key Phenylpiperazine Compounds

The pharmacological diversity of phenylpiperazine derivatives is vast, with many compounds exhibiting high affinity for various G-protein coupled receptors (GPCRs) in the central nervous system. This section will focus on the mechanisms of action of several prominent phenylpiperazine-containing drugs.

Aripiprazole: A Dopamine System Stabilizer

Aripiprazole is an atypical antipsychotic that functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[11][12][13] Its "dopamine system stabilizer" activity is attributed to its ability to act as a functional antagonist in a hyperdopaminergic environment and as a functional agonist in a hypodopaminergic environment.[13]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_synthesis Dopamine Synthesis dopamine Dopamine dopamine_synthesis->dopamine d2_receptor D2 Receptor dopamine->d2_receptor Full Agonist aripiprazole Aripiprazole aripiprazole->d2_receptor Partial Agonist g_protein G-protein Signaling d2_receptor->g_protein downstream Downstream Signaling (e.g., ↓cAMP) g_protein->downstream

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is an antidepressant with a multimodal mechanism of action. It acts as a serotonin (5-HT) reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[14][15][16] This complex pharmacological profile is thought to contribute to its efficacy in treating major depressive disorder.[14]

G cluster_receptors Serotonin Receptors vortioxetine Vortioxetine sert SERT vortioxetine->sert Inhibition ht1a 5-HT1A vortioxetine->ht1a Agonism ht3 5-HT3 vortioxetine->ht3 Antagonism ht7 5-HT7 vortioxetine->ht7 Antagonism serotonin_release ↑ Serotonin Release sert->serotonin_release ht1a->serotonin_release neurotransmission Modulation of Neurotransmission (Glu, GABA, DA, NE) ht3->neurotransmission ht7->neurotransmission

Trazodone, Nefazodone, and Etoperidone: Serotonin Antagonist and Reuptake Inhibitors (SARIs)

This subclass of phenylpiperazine antidepressants, including trazodone, nefazodone, and etoperidone, are characterized by their dual mechanism of action: antagonism of the 5-HT2A receptor and inhibition of serotonin reuptake.[17][18][19][20][21] The potent 5-HT2A antagonism is thought to contribute to their sedative and anxiolytic effects, while the serotonin reuptake inhibition provides the antidepressant activity.[17][19]

G cluster_targets Serotonergic Targets sari SARI (e.g., Trazodone) ht2a 5-HT2A Receptor sari->ht2a Antagonism sert SERT sari->sert Inhibition downstream_ht2a ↓ Anxiety/Insomnia ht2a->downstream_ht2a downstream_sert ↑ Synaptic Serotonin sert->downstream_sert antidepressant_effect Antidepressant Effect downstream_sert->antidepressant_effect

Conclusion

The phenylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse array of CNS-active drugs. Its synthetic accessibility, coupled with the rich pharmacological modulation achievable through substitution, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of the historical discovery, key synthetic methodologies, and the mechanisms of action of prominent phenylpiperazine-based therapeutics. For researchers in the field, a deep understanding of these fundamentals is crucial for the rational design of the next generation of phenylpiperazine compounds with improved efficacy and safety profiles.

References

Structural Elucidation of 1-Phenylpiperazin-2-imine via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures.[1][2] This guide provides a comprehensive, in-depth walkthrough of the structural elucidation of 1-Phenylpiperazin-2-imine, a heterocyclic compound of interest in medicinal chemistry. By integrating one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved. This document details the necessary experimental protocols, presents hypothetical spectral data in a structured format, and uses correlational diagrams to logically connect the spectral evidence to the final, confirmed structure. The methodologies and analytical logic presented herein serve as a practical blueprint for researchers engaged in the characterization of novel small molecules.

Introduction

This compound is a derivative of the well-known phenylpiperazine scaffold, which is a common motif in a wide range of biologically active compounds.[3] The introduction of an imine functional group at the C2 position of the piperazine ring presents a unique structural challenge that requires a multi-faceted analytical approach for confirmation. The imine group's electronic properties and stereochemistry significantly influence the chemical environment of nearby nuclei, making NMR spectroscopy the ideal tool for detailed characterization.

This whitepaper outlines the systematic process for elucidating this structure, beginning with sample preparation and culminating in the complete assignment of all ¹H and ¹³C chemical shifts through the synergistic use of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Experimental Methodology

A logical and systematic workflow is critical for the successful elucidation of a chemical structure. The process begins with meticulous sample preparation, followed by a series of NMR experiments designed to build a complete picture of the molecule's atomic connectivity.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Acquisition cluster_2d Phase 3: 2D NMR Acquisition cluster_analysis Phase 4: Data Analysis & Elucidation A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B ¹H NMR (Proton Spectrum) A->B C ¹³C{¹H} NMR (Carbon Spectrum) B->C D ¹H-¹H COSY (Vicinal Proton Coupling) C->D E ¹H-¹³C HSQC (Direct C-H Correlation) D->E F ¹H-¹³C HMBC (Long-Range C-H Correlation) E->F G Spectral Interpretation & Data Integration F->G H Final Structure Confirmation G->H

Caption: Workflow for NMR-based structural elucidation.
Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[4] All glassware should be clean and dry to prevent contamination.

  • Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR spectrum.[5]

  • Solubilization: Transfer the sample to a clean, small vial. Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6] The choice of solvent is critical to ensure the sample dissolves completely and its signals do not obscure analyte peaks.[4]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Referencing: The residual solvent peak can be used as a primary chemical shift reference. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), though this is less common with modern spectrometers.[4]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.

  • ¹H NMR Spectroscopy: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Spectroscopy: A proton-decoupled experiment is performed to yield sharp singlets for each unique carbon atom. A wider spectral width (e.g., 220-250 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal protons).[7] It is crucial for tracing out proton networks within the molecule.

  • ¹H-¹³C HSQC: This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[7][8] It is the primary method for assigning protonated carbons.

  • ¹H-¹³C HMBC: This experiment shows correlations between protons and carbons over two to three bonds (long-range ²JCH and ³JCH couplings).[7][8] It is indispensable for connecting molecular fragments and identifying quaternary (non-protonated) carbons.

Results: Spectral Data and Interpretation

The following tables summarize the hypothetical but chemically reasonable NMR data expected for this compound dissolved in CDCl₃.

¹H and ¹³C NMR Data

The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing phenyl group and the C=N imine bond are expected to deshield adjacent protons and carbons, shifting their signals downfield.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Atom No. Assignment δ (ppm) Multiplicity J (Hz) Integration
H-9/13 Phenyl (ortho) 7.05 d 8.0 2H
H-10/12 Phenyl (meta) 7.35 t 8.0 2H
H-11 Phenyl (para) 6.95 t 7.5 1H
H-3 -CH₂- 3.90 t 5.5 2H
H-5 -CH₂- 3.45 t 5.5 2H
H-6 -CH₂- 3.20 s - 2H

| H-7 | -NH- | 8.50 | br s | - | 1H |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Atom No. Assignment δ (ppm)
C-2 Imine (C=N) 168.5
C-3 -CH₂- 45.2
C-5 -CH₂- 48.9
C-6 -CH₂- 50.1
C-8 Phenyl (ipso) 150.5
C-9/13 Phenyl (ortho) 116.8
C-10/12 Phenyl (meta) 129.3

| C-11 | Phenyl (para) | 120.7 |

2D NMR Correlation Analysis

2D NMR spectra provide the definitive connections needed to assemble the structure. The expected key correlations are outlined below and visualized in the subsequent diagram.

References

In Silico Analysis of 1-Phenylpiperazin-2-imine: A Technical Guide to Modeling and Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental and in silico studies on 1-Phenylpiperazin-2-imine are not extensively available in public literature. This guide, therefore, provides a comprehensive framework for its computational analysis based on established methodologies and data from structurally analogous phenylpiperazine derivatives. The experimental protocols, data, and potential biological targets discussed herein are presented as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

The phenylpiperazine scaffold is a significant pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic effects, including anticancer, antidepressant, and antimicrobial activities.[1][2] this compound, as a derivative, holds potential for novel pharmacological applications. In silico modeling and molecular docking are powerful computational techniques that accelerate drug discovery by predicting the binding interactions between a small molecule (ligand) and a biological target (receptor) at the atomic level.[3] This allows for the elucidation of potential mechanisms of action, prediction of binding affinity, and early assessment of a compound's pharmacokinetic properties, thereby streamlining the drug development pipeline.

This technical guide outlines a comprehensive in silico approach to characterize this compound, covering methodologies for molecular docking, prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visualization of relevant biological pathways.

Methodologies for In Silico Analysis

A systematic in silico workflow is crucial for obtaining reliable and reproducible results. The general procedure involves preparation of the receptor and ligand, performing the docking simulation, and analyzing the results.

Experimental Protocols

2.1.1. Receptor Preparation

The initial step in a docking study is the preparation of the target protein structure, which is typically obtained from a protein database like the Protein Data Bank (PDB).

  • Selection of Target Protein: Based on the known activities of phenylpiperazine derivatives, potential targets could include serotonin receptors, α-adrenoceptors, or topoisomerase II.[1][2][4] For this guide, we will consider a generic G-protein coupled receptor (GPCR) as a representative target.

  • Initial Clean-up: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed to create a clean receptor structure.[5][6]

  • Handling Missing Residues and Atoms: The crystal structure may have missing amino acid residues or atoms within a residue. These can be modeled and repaired using software like Chimera or the Protein Preparation Wizard in Schrödinger Suite.[7][8]

  • Addition of Hydrogen Atoms: Hydrogen atoms are usually not resolved in X-ray crystal structures. They must be added to the protein structure, as they play a critical role in hydrogen bonding interactions.[5]

  • Charge Assignment: Appropriate atomic charges are assigned to the protein residues. Kollman charges are commonly used for this purpose.[5]

  • File Format Conversion: The prepared receptor is saved in a format suitable for the docking software, such as PDBQT for AutoDock Vina.[5]

2.1.2. Ligand Preparation

The small molecule, this compound, must also be prepared for docking.

  • 3D Structure Generation: A 2D structure of this compound is drawn using chemical drawing software like ChemDraw or Marvin Sketch and then converted to a 3D structure.

  • Energy Minimization: The 3D structure is energy minimized to obtain a stable, low-energy conformation. This is typically done using force fields like MMFF94.

  • Charge Calculation: Partial charges are calculated for the ligand atoms. Gasteiger charges are commonly used for small molecules.

  • Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • File Format Conversion: The prepared ligand is saved in the appropriate format, such as PDBQT.

2.1.3. Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the receptor.

  • Grid Box Generation: A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm.[9]

  • Docking Algorithm: A docking algorithm, such as the genetic algorithm used in AutoDock, is employed to explore different conformations of the ligand within the grid box.[9]

  • Scoring Function: A scoring function is used to estimate the binding affinity for each ligand pose. The poses are then ranked based on their scores.[9]

  • Analysis of Results: The top-ranked poses are analyzed to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

In Silico Workflow Visualization

The following diagram illustrates the general workflow for in silico modeling and docking studies.

in_silico_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking receptor_pdb Download PDB receptor_clean Remove Water/Ions receptor_pdb->receptor_clean receptor_repair Repair Missing Residues receptor_clean->receptor_repair receptor_h Add Hydrogens receptor_repair->receptor_h receptor_charge Assign Charges receptor_h->receptor_charge receptor_pdbqt Save as PDBQT receptor_charge->receptor_pdbqt grid Define Grid Box receptor_pdbqt->grid ligand_2d Draw 2D Structure ligand_3d Generate 3D Structure ligand_2d->ligand_3d ligand_min Energy Minimization ligand_3d->ligand_min ligand_charge Calculate Charges ligand_min->ligand_charge ligand_pdbqt Save as PDBQT ligand_charge->ligand_pdbqt ligand_pdbqt->grid dock Run Docking grid->dock analysis Analyze Results dock->analysis report Generate Report analysis->report

In Silico Modeling and Docking Workflow

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for various phenylpiperazine derivatives from existing literature. This data can serve as a benchmark for evaluating the predicted properties of this compound.

Docking Scores and Binding Affinities

This table presents docking scores and binding affinities of some phenylpiperazine derivatives against their respective targets.

Compound ClassTargetDocking Score (kcal/mol)Binding Affinity (Ki)Reference
Phenylpiperazine-1,2-benzothiazineTopoisomerase II-DNA--[2]
N-phenylpiperazine derivativesα1A-adrenoceptor--[4]
4,5-Dihydrothiazole-phenylpiperazineSerotonin Receptors--[1]

Note: Specific docking scores and binding affinities are often presented in the full research articles and can be highly dependent on the software and parameters used.

Predicted ADMET Properties

In silico ADMET prediction is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles.[10][11]

PropertyPredicted Value Range for Phenylpiperazine DerivativesSignificance
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityHighGood absorption across the intestinal wall
Distribution
BBB PermeabilityVariableAbility to cross the blood-brain barrier
Plasma Protein BindingModerate to HighAffects the free concentration of the drug
Metabolism
CYP450 InhibitionVariablePotential for drug-drug interactions
Excretion
Total ClearanceLow to ModerateRate of elimination from the body
Toxicity
hERG InhibitionLow to ModeratePotential for cardiotoxicity
HepatotoxicityLowPotential for liver damage
CarcinogenicityGenerally NegativePotential to cause cancer

Note: These are generalized predictions based on studies of various phenylpiperazine derivatives. Specific values for this compound would need to be calculated using ADMET prediction software.

Potential Signaling Pathways

Phenylpiperazine derivatives are known to modulate various signaling pathways, particularly those involving serotonin receptors.[1] The interaction of a ligand with a GPCR, such as a serotonin receptor, can trigger a cascade of intracellular events.

Serotonin Receptor Signaling Pathway

The diagram below illustrates a simplified serotonin receptor signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm serotonin Serotonin receptor 5-HT Receptor (GPCR) serotonin->receptor Binds g_protein G-Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Simplified Serotonin Receptor Signaling

Conclusion

This technical guide provides a comprehensive roadmap for the in silico modeling and docking studies of this compound. By leveraging methodologies and data from structurally related phenylpiperazine derivatives, researchers can predict its potential biological targets, binding interactions, and pharmacokinetic properties. The outlined protocols for receptor and ligand preparation, molecular docking, and ADMET prediction, coupled with the visualization of workflows and signaling pathways, offer a robust framework for the computational evaluation of this novel compound. Future experimental studies will be essential to validate these in silico predictions and fully elucidate the therapeutic potential of this compound.

References

Lack of Scientific Literature on 1-Phenylpiperazin-2-imine Derivatives Necessitates a Broader Look at the 1-Phenylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of research on 1-Phenylpiperazin-2-imine derivatives. Despite extensive searches for their synthesis, biological targets, and pharmacological activity, no specific data or publications on this particular chemical scaffold were identified. This suggests that this class of compounds may be novel or as yet unexplored in the field of medicinal chemistry.

In light of this, this technical guide will broaden its scope to address the well-documented and pharmacologically significant class of 1-Phenylpiperazine derivatives . This broader class of compounds has been the subject of extensive research, yielding a wealth of information on their diverse biological targets and therapeutic potential. This guide will provide an in-depth overview of these findings, adhering to the core requirements of data presentation, detailed experimental protocols, and visualization of relevant biological pathways.

Potential Biological Targets of 1-Phenylpiperazine Derivatives

1-Phenylpiperazine derivatives have demonstrated a wide range of biological activities, primarily targeting the central nervous system (CNS), cardiovascular system, and cancerous cells. Their diverse pharmacological profiles stem from their ability to interact with a variety of receptors, transporters, and enzymes.

Central Nervous System Targets

A significant portion of research on 1-phenylpiperazine derivatives has focused on their interactions with neurotransmitter systems in the brain. These compounds have shown affinity for a variety of receptors and transporters, influencing mood, cognition, and other neurological processes.

  • Serotonin Receptors (5-HTRs): Many 1-phenylpiperazine derivatives act as ligands for various serotonin receptor subtypes. Their activity can range from agonism to antagonism, leading to potential applications as antidepressants, anxiolytics, and antipsychotics. For instance, some derivatives show high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[1][2]

  • Dopamine Receptors (DRDs): Dopamine receptors, particularly the D2 and D3 subtypes, are also significant targets for this class of compounds. Modulation of dopaminergic signaling is crucial for treating conditions like schizophrenia and Parkinson's disease.[3][4]

  • Adrenergic Receptors: Phenylpiperazine derivatives have been shown to interact with α-adrenergic receptors, which are involved in regulating blood pressure and other autonomic functions.[5][6][7]

  • Monoamine Transporters: The parent compound, 1-phenylpiperazine, is a monoamine releasing agent with activity at the norepinephrine, serotonin, and dopamine transporters.[8] This activity profile is similar to that of amphetamine, though with different potencies.

Anticancer Targets

Several 1-phenylpiperazine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action in this context are varied and often involve the inhibition of key enzymes or the induction of apoptosis.

  • Topoisomerases: Some derivatives have been designed as topoisomerase II (Topo II) inhibitors.[9] Topoisomerases are enzymes that are essential for DNA replication and repair, and their inhibition can lead to cell death in rapidly dividing cancer cells.

  • Receptor Tyrosine Kinases (RTKs): While not a primary focus in the provided literature, the piperazine moiety is a common scaffold in many approved tyrosine kinase inhibitors used in cancer therapy, suggesting a potential avenue for future research with 1-phenylpiperazine derivatives.

  • Sigma Receptors: Certain 1-(2-aryl-2-adamantyl)piperazine derivatives have shown potential as sigma receptor inhibitors, with selective efficacy against melanoma cells.[10]

Cardiovascular Targets

The interaction of 1-phenylpiperazine derivatives with adrenergic receptors also underpins their effects on the cardiovascular system.

  • α1-Adrenoceptors: N-phenylpiperazine derivatives are known to act as antagonists at α1-adrenoceptors, which can lead to vasodilation and a reduction in blood pressure. This makes them potential candidates for the development of antihypertensive drugs.[5][7]

  • β-Adrenoceptors: Some derivatives also exhibit β-adrenergic blocking activity, contributing to their cardiovascular effects.[6]

Quantitative Data on 1-Phenylpiperazine Derivatives

The following tables summarize the quantitative pharmacological data for various 1-phenylpiperazine derivatives, categorized by their primary biological activity.

Table 1: Anticancer Activity of 1-Phenylpiperazine Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
BS230MCF7 (Breast Adenocarcinoma)MTT Assay< 10[9]
BS130MCF7 (Breast Adenocarcinoma)MTT Assay< 10[9]
Compound 5aDU 145 (Prostate Cancer)Cytotoxicity AssayNot specified[11]
Compound 32MCF7 (Breast Cancer)Cytotoxicity Assay2.7[12]
4-piperazinyl-quinoline-isatin derivativesMDA-MB468, MCF7 (Breast Cancer)Cytotoxicity Assay10.34 - 66.78[12]
1-(2-phenyl-2-adamantyl)piperazine (6)HeLa, MDA-MB-231, MIA PaCa-2, NCI-H1975Anti-proliferative AssayNot specified[10]
1-[2-(4-fluorophenyl)-2-adamantyl] piperazine (7)HeLa, MDA-MB-231, MIA PaCa-2, NCI-H1975Anti-proliferative AssayNot specified[10]

Table 2: Central Nervous System Activity of 1-Phenylpiperazine Derivatives

CompoundTargetAssay TypeEC50/IC50/Ki (nM)Reference
1-Phenylpiperazine (1-PP)Norepinephrine ReleaseMonoamine Release Assay186[8]
1-Phenylpiperazine (1-PP)Serotonin ReleaseMonoamine Release Assay880[8]
1-Phenylpiperazine (1-PP)Dopamine ReleaseMonoamine Release Assay2,530[8]
Various Derivativesα1A-AdrenoceptorRadioligand BindingNot specified[5]
LASSBio-579Serotonin ReceptorsHypothermia AssayNot specified[13]
LASSBio-581Serotonin ReceptorsHypothermia AssayNot specified[13]
PPMPSerotonergic & GABAergic PathwaysForced Swimming TestNot specified[2]

Table 3: Acaricidal Activity of 1-Phenylpiperazine Derivatives

CompoundSpeciesAssay TypeActivityReference
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazineTetranychus urticaeLeaf-disk methodHigh[14]
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazineTetranychus kanzawaiFoliar spray methodHigh[14]
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazinePanonychus citriLeaf-disk methodHigh[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of 1-phenylpiperazine derivatives.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of 1-phenylpiperazine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, DU 145)

  • Normal cell lines (e.g., MCF10A) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations may range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of 1-phenylpiperazine derivatives to a specific receptor (e.g., α1A-adrenoceptor, 5-HT1A receptor).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors, [3H]8-OH-DPAT for 5-HT1A receptors)

  • Test compounds (1-phenylpiperazine derivatives)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the assay buffer, cell membranes, radioligand, and either the test compound at various concentrations or the non-specific binding control.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound can be calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of 1-phenylpiperazine derivatives.

Topoisomerase_II_Inhibition cluster_cell Cancer Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Binds DNA_Cleavage Transient DNA Double-Strand Break Topo_II->DNA_Cleavage DNA_Religation DNA Religation DNA_Cleavage->DNA_Religation Apoptosis Apoptosis DNA_Cleavage->Apoptosis Stabilized Break Leads to Relaxed_DNA Relaxed DNA DNA_Religation->Relaxed_DNA Phenylpiperazine_Derivative 1-Phenylpiperazine Derivative Phenylpiperazine_Derivative->Topo_II Inhibits

Caption: Inhibition of Topoisomerase II by 1-Phenylpiperazine Derivatives.

GPCR_Signaling cluster_membrane Cell Membrane Phenylpiperazine_Derivative 1-Phenylpiperazine Derivative GPCR G-Protein Coupled Receptor (e.g., 5-HT1A, α1-AR) Phenylpiperazine_Derivative->GPCR Binds (Agonist/Antagonist) G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: GPCR Signaling Pathway Modulated by 1-Phenylpiperazine Derivatives.

Experimental_Workflow_Drug_Discovery Synthesis Synthesis of 1-Phenylpiperazine Derivatives In_Vitro_Screening In Vitro Screening (e.g., Binding Assays, Cytotoxicity) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Identifies Potent & Selective Compounds In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Identification->In_Vivo_Testing Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Testing->Pharmacokinetics Evaluates Efficacy & Safety Clinical_Trials Clinical Trials Pharmacokinetics->Clinical_Trials

Caption: General Experimental Workflow for Drug Discovery of 1-Phenylpiperazine Derivatives.

References

1-Phenylpiperazine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design and synthesis of a vast array of therapeutic agents. Its unique structural features, including a rigid aromatic ring, a flexible piperazine nucleus, and two strategically positioned nitrogen atoms, offer a versatile platform for molecular manipulation to achieve desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the 1-phenylpiperazine core, detailing its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, experimental protocols, and key signaling pathways.

I. Introduction to the 1-Phenylpiperazine Scaffold

The 1-phenylpiperazine scaffold is a common feature in numerous clinically approved drugs and investigational compounds, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence stems from its ability to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and transporters.[3] The piperazine ring can exist in a chair conformation, and the orientation of the phenyl group (equatorial or axial) can significantly influence biological activity. Furthermore, the nitrogen atoms of the piperazine ring provide key points for substitution, allowing for the fine-tuning of properties such as basicity, lipophilicity, and receptor affinity.[1]

II. Synthesis of 1-Phenylpiperazine Derivatives

The synthesis of 1-phenylpiperazine and its derivatives can be achieved through several established routes. A common and versatile method is the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with piperazine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination for 1-Phenylpiperazine Synthesis

This protocol describes a general procedure for the synthesis of 1-phenylpiperazine from chlorobenzene and piperazine.

Materials:

  • Chlorobenzene

  • Piperazine

  • Potassium tert-butoxide (KOtBu)

  • bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide (catalyst)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EA) for chromatography

Procedure:

  • To a dry Schlenk tube under an inert nitrogen atmosphere, add the nickel catalyst (1 mol %).

  • Add potassium tert-butoxide (1.3 mmol).

  • Add piperazine (1.3 mmol).

  • Add anhydrous 1,4-dioxane (2 ml).

  • Add chlorobenzene (1.0 mmol).

  • Seal the Schlenk tube and stir the reaction mixture vigorously at 90 °C for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (15:1) as the eluent to afford the pure 1-phenylpiperazine.[4]

III. Pharmacological Activities and Therapeutic Applications

Derivatives of 1-phenylpiperazine exhibit a broad spectrum of pharmacological activities, leading to their investigation and use in various therapeutic areas.

Central Nervous System Disorders

The 1-phenylpiperazine scaffold is a hallmark of many drugs targeting CNS disorders, particularly those involving serotonergic and dopaminergic systems.

  • Antidepressants and Anxiolytics: Many 1-phenylpiperazine derivatives act as ligands for serotonin receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT), leading to their use as antidepressants and anxiolytics.[2]

  • Antipsychotics: Modification of the 1-phenylpiperazine core has yielded potent antagonists of dopamine D2 receptors, a key target in the treatment of schizophrenia.[5]

Anticancer Activity

Recent research has highlighted the potential of 1-phenylpiperazine derivatives as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that include the inhibition of topoisomerase II.[5][6]

Antimicrobial and Other Activities

The versatility of the 1-phenylpiperazine scaffold extends beyond the CNS and oncology. Derivatives have been investigated for their potential as:

  • Antimicrobial agents

  • Antihistamines

  • Intestinal permeation enhancers [7]

IV. Quantitative Bioactivity Data

The following tables summarize key quantitative bioactivity data for representative 1-phenylpiperazine derivatives across different biological targets.

Table 1: Receptor Binding Affinities of Phenylpiperazine Derivatives

CompoundTarget ReceptorKi (nM)Reference
Compound 12 α-Adrenergic<100[8]
5-HT1A<100[8]
Compound 13 5-HT1A45.8[8]
Compound 14 α-Adrenergic11.9[8]
Compound 6a 5-HT1A1.28[2]

Table 2: In Vitro Cytotoxicity of Phenylpiperazine Derivatives

CompoundCell LineIC50 (µM)Reference
BS130 MCF7 (Breast Cancer)More potent than Doxorubicin[6]
BS230 MCF7 (Breast Cancer)More potent than Doxorubicin[6]

V. Key Signaling Pathways

The biological effects of 1-phenylpiperazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Serotonin 1A (5-HT1A) Receptor Signaling

Activation of the 5-HT1A receptor, a common target for anxiolytic and antidepressant drugs, initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7][9] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.[7][9]

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Ligand 1-Phenylpiperazine Derivative (Agonist) Ligand->Receptor Binds to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Leads to

5-HT1A Receptor Signaling Pathway
Nrf2/ARE Antioxidant Pathway

Some 1-phenylpiperazine derivatives have been shown to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation.[1][10] Upon stimulation by certain compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[1][10][11]

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Proteasomal_Degradation Proteasomal Degradation Nrf2_Keap1->Proteasomal_Degradation Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE ARE Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Gene Transcription Antioxidant_Genes->Transcription Stimulus 1-Phenylpiperazine Derivative Stimulus->Nrf2_Keap1 Induces dissociation

Nrf2/ARE Antioxidant Pathway

VI. Experimental Workflows

Workflow for a Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT_Assay_Workflow start Start: Cell Seeding step1 Seed cells in a 96-well plate and allow to adhere overnight start->step1 step2 Treat cells with varying concentrations of 1-phenylpiperazine derivatives step1->step2 step3 Incubate for a defined period (e.g., 24, 48, or 72 hours) step2->step3 step4 Add MTT solution to each well and incubate for 2-4 hours step3->step4 step5 Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) step4->step5 step6 Measure absorbance at ~570 nm using a microplate reader step5->step6 end End: Data Analysis (IC50 determination) step6->end

Workflow for an MTT Cytotoxicity Assay

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • 1-Phenylpiperazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 1-phenylpiperazine derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).[12][13]

VII. Conclusion

The 1-phenylpiperazine scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its amenability to synthetic modification and its ability to interact with a wide range of biological targets have led to the development of numerous successful drugs and promising clinical candidates. The continued exploration of structure-activity relationships, coupled with a deeper understanding of the signaling pathways modulated by these compounds, will undoubtedly fuel the discovery of novel and improved therapeutics based on this remarkable chemical core.

References

Spectroscopic Analysis of 1-Phenylpiperazin-2-imine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data for 1-Phenylpiperazin-2-imine is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on the analysis of the structurally related compound, 1-phenylpiperazine, and established principles of spectroscopic analysis for the imine functional group.

Introduction

This compound is a derivative of 1-phenylpiperazine featuring an imine functional group at the second position of the piperazine ring. The introduction of the carbon-nitrogen double bond (C=N) is expected to significantly influence its spectroscopic properties compared to the parent 1-phenylpiperazine. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the spectroscopic analysis of this compound.

Spectroscopic Data

Spectroscopic Data of 1-Phenylpiperazine

The following tables summarize the key spectroscopic data for 1-phenylpiperazine.

Table 1: Infrared (IR) Spectroscopy Data for 1-Phenylpiperazine

Wavenumber (cm⁻¹)Assignment
3000-3100Aromatic C-H stretch
2800-3000Aliphatic C-H stretch
1585-1600Aromatic C=C stretch
1400-1500Aromatic C=C stretch
1250-1335Aromatic C-N stretch[1]
1020-1250Aliphatic C-N stretch[1]
690-770Aromatic C-H bend (out-of-plane)

Table 2: ¹H NMR Spectroscopy Data for 1-Phenylpiperazine (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.24m2HAromatic C-H (meta)
~6.89m2HAromatic C-H (ortho)
~6.83m1HAromatic C-H (para)
~3.07t4H-CH₂-N(Ph)-
~2.95t4H-CH₂-NH-
~2.44s1H-NH-

Table 3: ¹³C NMR Spectroscopy Data for 1-Phenylpiperazine

Chemical Shift (ppm)Assignment
~151Aromatic C-N
~129Aromatic C-H
~120Aromatic C-H
~116Aromatic C-H
~50-CH₂-N(Ph)-
~46-CH₂-NH-

Table 4: Mass Spectrometry Data for 1-Phenylpiperazine

m/zAssignment
162[M]⁺ (Molecular Ion)[2]
120[M - C₂H₄N]⁺
77[C₆H₅]⁺
Predicted Spectroscopic Characteristics of this compound

The presence of the imine functional group in this compound would introduce distinct spectroscopic features.

Table 5: Predicted Characteristic Spectroscopic Data for the Imine Moiety

SpectroscopyFeaturePredicted Range
IRC=N stretch1600-1690 cm⁻¹[3]
¹³C NMRC=N carbon160-180 ppm
¹H NMRN-H proton (if present)Highly variable, potentially broad

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound such as this compound.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled spectrum is typically acquired, which requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values of the peaks are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

  • Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

  • Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualization

Logical Structural Relationship

The following diagram illustrates the logical structural relationship and a potential synthetic pathway from 1-phenylpiperazine to this compound.

logical_relationship cluster_0 Starting Material cluster_1 Intermediate cluster_2 Target Compound 1-Phenylpiperazine 1-Phenylpiperazine 1-Phenylpiperazin-2-one 1-Phenylpiperazin-2-one 1-Phenylpiperazine->1-Phenylpiperazin-2-one Oxidation This compound This compound 1-Phenylpiperazin-2-one->this compound Imination

Caption: Logical pathway from 1-phenylpiperazine to this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the spectroscopic analysis of a synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Structural_Elucidation Structural Elucidation IR->Structural_Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation

Caption: Workflow for spectroscopic analysis of this compound.

References

Methodological & Application

Application Note: Protocol for the Purification of 1-Phenylpiperazin-2-imine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylpiperazin-2-imine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological testing. This document outlines a detailed protocol for the purification of this compound using flash column chromatography. Due to the potential instability of the imine functional group on acidic stationary phases, this protocol incorporates the use of a tertiary amine modifier in the mobile phase to prevent degradation.

Challenges in Imine Purification

The purification of imines by silica gel chromatography can be challenging due to the acidic nature of silica, which can lead to the hydrolysis or decomposition of the imine.[1][2][3] To mitigate this, several strategies can be employed, such as using a less acidic stationary phase like alumina or neutralizing the silica gel with a basic modifier.[4][5] This protocol utilizes the latter approach by adding triethylamine (TEA) to the mobile phase.[2][3]

Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (TEA), ≥99.5%

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and equipment for column chromatography

2. Preparation of the Slurry and Column Packing:

  • A slurry of silica gel is prepared in the initial mobile phase (e.g., 98:2:0.1 Hexane:Ethyl Acetate:TEA).

  • The slurry is carefully poured into a glass column and packed uniformly to avoid air bubbles and channels.

  • The packed column is equilibrated by running the initial mobile phase through it for at least two column volumes.

3. Sample Preparation and Loading:

  • The crude this compound is dissolved in a minimal amount of the appropriate solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the packed column.

4. Elution and Fraction Collection:

  • The elution is initiated with a low polarity mobile phase and the polarity is gradually increased by increasing the proportion of ethyl acetate.

  • A typical gradient might start from 2% ethyl acetate and incrementally increase to 20% or higher, based on TLC analysis.

  • Fractions are collected in test tubes or vials.

5. Monitoring the Separation:

  • The separation is monitored by Thin Layer Chromatography (TLC).

  • Small aliquots from the collected fractions are spotted on a TLC plate, which is then developed in a suitable solvent system (e.g., 70:30 Hexane:Ethyl Acetate with a drop of TEA).

  • The spots are visualized under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Fractions containing the pure product (as determined by a single spot on the TLC plate at the correct Rf value) are combined.

6. Solvent Removal and Product Isolation:

  • The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator.

  • The resulting purified this compound is then dried under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound.

ParameterValue
Chromatography System Flash Column Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient Hexane:Ethyl Acetate with 0.1% TEA (v/v/v)
Initial: 98:2:0.1
Final: 80:20:0.1
TLC Rf of Pure Compound ~0.35 (in 70:30 Hexane:Ethyl Acetate)
Crude Sample Mass 5.0 g
Purified Product Mass 4.2 g
Yield 84%
Purity (by HPLC/NMR) >98%
Visualizations

Experimental Workflow Diagram:

Purification_Workflow Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Load Load Sample Crude->Load Slurry Silica Gel Slurry Column Packed Column Slurry->Column Column->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for In Vitro Assay Development: 1-Phenylpiperazin-2-imine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro bioactivity of 1-Phenylpiperazin-2-imine. The protocols outlined below are designed to assess the compound's potential effects on key cellular targets and pathways, based on the known activities of related phenylpiperazine derivatives.

Introduction

This compound is a heterocyclic compound featuring a phenylpiperazine scaffold. Phenylpiperazine derivatives are known to exhibit a wide range of biological activities, including interactions with neurotransmitter receptors and anticancer properties.[1][2] Given the structural similarity to other bioactive molecules, it is hypothesized that this compound may modulate key signaling pathways relevant to oncology and neuroscience. These protocols describe a tiered approach to screen for and characterize the bioactivity of this compound.

Tier 1: Preliminary Cytotoxicity and Antiproliferative Screening

The initial assessment aims to determine the cytotoxic and antiproliferative effects of this compound across a panel of human cancer cell lines. This provides a baseline understanding of its potential as an anticancer agent.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of cancer cells, as an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, and A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Replace the culture medium in each well with the medium containing the test compound or vehicle control (DMSO). Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Experimental ValueExperimental Value
DU-145Experimental ValueExperimental Value
A549Experimental ValueExperimental Value

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Readout Culture Culture Cancer Cell Lines Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat Cells with Compound Seed->Treat Prepare Prepare Compound Dilutions Prepare->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate IC50

Caption: Workflow for the MTT-based cell viability assay.

Tier 2: Target-Based Screening

Based on the known pharmacology of phenylpiperazine derivatives, which often target G-protein coupled receptors (GPCRs) and enzymes, the following assays are recommended.[2]

Receptor Binding Assay: Serotonin Receptor Subtype

Objective: To determine if this compound binds to specific serotonin (5-HT) receptor subtypes, which are common targets for this class of compounds. A radioligand binding assay is a standard method for this purpose.[3][4]

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A or 5-HT2A). Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • This compound at various concentrations or vehicle control.

    • A known radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding. Calculate the percentage of inhibition of radioligand binding by this compound and determine the Ki (inhibitory constant).

Data Presentation:

Receptor SubtypeRadioligandThis compound Ki (µM)Reference Compound Ki (µM)
5-HT1A[³H]-8-OH-DPATExperimental ValueExperimental Value (e.g., Buspirone)
5-HT2A[³H]-KetanserinExperimental ValueExperimental Value (e.g., Ketanserin)

Signaling Pathway Diagram:

G cluster_0 Cell Membrane Compound This compound Receptor Serotonin Receptor (e.g., 5-HT1A) Compound->Receptor Binds/Inhibits G_Protein G-Protein Receptor->G_Protein Activates Radioligand Radioligand ([³H]-8-OH-DPAT) Radioligand->Receptor Binds Downstream Downstream Signaling (e.g., cAMP modulation) G_Protein->Downstream Initiates

Caption: Competitive binding at a serotonin receptor.

Enzyme Inhibition Assay: Topoisomerase II

Objective: To assess the inhibitory effect of this compound on the activity of human topoisomerase II, a validated target for some anticancer drugs.[1]

Experimental Protocol:

  • Reagents:

    • Human Topoisomerase II enzyme.

    • Supercoiled plasmid DNA (e.g., pBR322).

    • ATP and reaction buffer.

    • This compound and a known inhibitor (e.g., Etoposide).

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing the reaction buffer, ATP, supercoiled DNA, and varying concentrations of this compound or etoposide.

  • Enzyme Addition: Initiate the reaction by adding topoisomerase II to each tube.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the reaction products onto an agarose gel containing a DNA intercalating agent (e.g., ethidium bromide). Run the gel to separate the supercoiled, relaxed, and linear forms of the plasmid DNA.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Quantify the intensity of the bands corresponding to the supercoiled and relaxed DNA. Determine the concentration of this compound required to inhibit 50% of the enzyme's relaxation activity (IC50).

Data Presentation:

CompoundTopoisomerase II IC50 (µM)
This compoundExperimental Value
Etoposide (Positive Control)Experimental Value

Logical Relationship Diagram:

G cluster_0 Topoisomerase II Reaction TopoII Topoisomerase II Relaxed_DNA Relaxed DNA TopoII->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->TopoII Compound This compound Compound->TopoII Inhibits

References

Application Notes and Protocols for 1-Phenylpiperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following information pertains to 1-phenylpiperazine (1-PP). Research on the specific compound 1-Phenylpiperazin-2-imine is limited in publicly available scientific literature. 1-PP is a key structural motif in many neuropharmacological agents and is presented here as a representative compound for this class.

Introduction

1-Phenylpiperazine (1-PP) and its derivatives are a significant class of compounds in neuroscience research due to their diverse pharmacological profiles. They serve as foundational scaffolds in the development of therapeutics for a range of central nervous system (CNS) disorders, including depression, anxiety, and psychosis. The versatile structure of 1-PP allows for modifications that can fine-tune its affinity and efficacy at various neuronal targets, primarily monoamine transporters and receptors. These application notes provide an overview of the neuropharmacological actions of 1-PP and detailed protocols for its investigation.

Mechanism of Action

1-Phenylpiperazine primarily exerts its effects by modulating monoaminergic neurotransmission. It is known to interact with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as various serotonin (5-HT) and dopamine (D) receptors. Its action as a monoamine releasing agent and reuptake inhibitor leads to an increase in the extracellular concentrations of these key neurotransmitters, which are critically involved in mood, cognition, and behavior.

Signaling Pathways

The interaction of 1-phenylpiperazine with monoamine transporters and receptors initiates a cascade of intracellular signaling events. As a monoamine releasing agent, it can reverse the normal direction of transporter function, leading to non-vesicular release of neurotransmitters from the presynaptic terminal. As a reuptake inhibitor, it prolongs the presence of neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor activation.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MA_cyto Cytosolic Monoamines Vesicle->MA_cyto Release MAT Monoamine Transporter (SERT, DAT, NET) MA_cyto->MAT Uptake MA_synapse Extracellular Monoamines MAT->MA_synapse Reversal by 1-PP (Release) PP 1-Phenylpiperazine PP->MAT Inhibits Reuptake Receptor Postsynaptic Receptors (5-HT, DA) MA_synapse->Receptor Binding Signal Downstream Signaling Receptor->Signal Activation

Caption: 1-Phenylpiperazine's modulation of monoaminergic signaling.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of 1-phenylpiperazine and its derivatives at key molecular targets in the CNS.

Table 1: Monoamine Transporter Activity of 1-Phenylpiperazine

CompoundTransporterAssay TypeValueUnits
1-PhenylpiperazineNETMonoamine Release186EC50 (nM)
1-PhenylpiperazineSERTMonoamine Release880EC50 (nM)
1-PhenylpiperazineDATMonoamine Release2,530EC50 (nM)

Data compiled from publicly available literature. EC50 (Half-maximal effective concentration) for monoamine release indicates the concentration of the compound that elicits 50% of the maximal release response.

Table 2: Receptor Binding Affinities of Phenylpiperazine Derivatives

Compound DerivativeReceptorAssay TypeValueUnits
Substituted N-Phenylpiperazine AnalogDopamine D2Radioligand Binding349 - 7522Ki (nM)[1]
Substituted N-Phenylpiperazine AnalogDopamine D3Radioligand Binding0.17Ki (nM)
Arylamide PhenylpiperazineDopamine D3Radioligand Binding<10Ki (nM)
Arylamide PhenylpiperazineDopamine D2Radioligand Binding5.4 - 56 (selectivity ratio)D2/D3 Ki
Thiazolylhydrazine-Piperazine DerivativeMAO-AEnzyme Inhibition0.057IC50 (µM)

Data compiled from publicly available literature. Ki (Inhibition constant) represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol is used to determine the potency of 1-phenylpiperazine in inhibiting the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably transfected with human SERT, DAT, or NET.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum and 250 µg/mL geneticin.

  • Krebs-Ringer Bicarbonate Buffer.

  • [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine.

  • 1-Phenylpiperazine stock solution (in DMSO).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Culture the transfected HEK293 cells to 70-90% confluency.

  • Detach cells and resuspend in Krebs-Ringer Bicarbonate Buffer to a concentration of 3 x 10⁶ cells/mL.

  • In a 96-well plate, incubate 100 µL of the cell suspension with 25 µL of buffer containing various concentrations of 1-phenylpiperazine or vehicle control for 10 minutes at room temperature.

  • Initiate the uptake reaction by adding 50 µL of the respective radiolabeled neurotransmitter (final concentration of 5 nM).

  • Incubate for 10 minutes at room temperature.

  • Terminate the reaction by transferring 100 µL of the cell suspension to microcentrifuge tubes containing 50 µL of 3 M potassium hydroxide and 200 µL of silicon oil, followed by immediate centrifugation.

  • Freeze the cell pellets with liquid nitrogen.

  • Lyse the cells and measure the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 values by fitting the data to a nonlinear regression curve.

G A 1. Culture Transfected HEK293 Cells B 2. Prepare Cell Suspension A->B C 3. Incubate Cells with 1-Phenylpiperazine B->C D 4. Add Radiolabeled Neurotransmitter C->D E 5. Incubate to Allow Uptake D->E F 6. Terminate Reaction & Centrifuge E->F G 7. Lyse Cells & Measure Radioactivity F->G H 8. Analyze Data to Determine IC50 G->H

Caption: Workflow for monoamine transporter uptake inhibition assay.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of 1-phenylpiperazine.

Materials:

  • Male Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical detection.

  • 1-Phenylpiperazine solution for injection.

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).

  • Allow the animal to recover for at least 48 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

  • Administer 1-phenylpiperazine (systemically or through the probe).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the concentration of monoamines in the dialysate samples using HPLC-ECD.

  • Express the results as a percentage change from the baseline levels.

G A 1. Stereotaxic Implantation of Guide Cannula B 2. Animal Recovery A->B C 3. Insertion of Microdialysis Probe B->C D 4. Perfusion with aCSF & Baseline Sample Collection C->D E 5. Administration of 1-Phenylpiperazine D->E F 6. Post-Administration Sample Collection E->F G 7. HPLC-ECD Analysis of Neurotransmitters F->G H 8. Data Analysis G->H

Caption: In vivo microdialysis experimental workflow.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Materials:

  • Male C57BL/6 mice.

  • Cylindrical glass beakers (25 cm height, 10 cm diameter).

  • Water at 23-25°C.

  • Video recording and analysis software.

  • 1-Phenylpiperazine solution for injection.

Procedure:

  • Administer 1-phenylpiperazine or vehicle to the mice (typically 30-60 minutes before the test).

  • Fill the beakers with water to a depth of 15 cm.

  • Gently place each mouse into a separate beaker.

  • Record the behavior for a 6-minute session.

  • Score the last 4 minutes of the session for time spent immobile (floating without active movements other than those necessary to keep the head above water).

  • A decrease in immobility time is indicative of an antidepressant-like effect.

  • Thoroughly dry the mice before returning them to their home cages.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effects of 1-phenylpiperazine on the electrical properties of individual neurons.

Materials:

  • Cultured primary neurons or brain slices.

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Internal and external recording solutions.

  • 1-Phenylpiperazine solution for perfusion.

Procedure:

  • Prepare a brain slice or a culture of primary neurons.

  • Place the preparation in the recording chamber and perfuse with oxygenated artificial cerebrospinal fluid (aCSF).

  • Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with internal solution.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance (GΩ) seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Record baseline neuronal activity (e.g., spontaneous firing, postsynaptic currents) in voltage-clamp or current-clamp mode.

  • Perfuse the preparation with aCSF containing a known concentration of 1-phenylpiperazine.

  • Record the changes in neuronal activity in the presence of the compound.

  • Wash out the compound and observe for recovery of baseline activity.

  • Analyze the data to determine the effect of 1-phenylpiperazine on neuronal excitability and synaptic transmission.

Conclusion

1-Phenylpiperazine and its derivatives remain valuable tools in neuroscience research. Their ability to modulate key neurotransmitter systems provides a basis for investigating the pathophysiology of various CNS disorders and for the development of novel therapeutic agents. The protocols outlined above provide a framework for the comprehensive in vitro and in vivo characterization of this important class of compounds.

References

Application Notes and Protocols for the Quantification of 1-Phenylpiperazin-2-imine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantification of 1-Phenylpiperazin-2-imine in biological matrices, targeting researchers, scientists, and professionals in drug development. The methodologies outlined below are based on established bioanalytical techniques for similar phenylpiperazine derivatives and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a molecule of interest in pharmaceutical research. Accurate quantification in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The principles of bioanalytical method validation as outlined in the ICH M10 guideline are central to the protocols provided.[1][2]

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed.[3][4][5][6] The method described herein involves a simple sample preparation step followed by chromatographic separation and mass spectrometric detection.

Data Presentation

The following table summarizes the typical quantitative performance parameters for the analysis of a phenylpiperazine derivative using an LC-MS/MS method. These values can be considered as target parameters during the validation of a method for this compound.

ParameterResult
Linearity Range10.0 - 900.0 ng/mL (r² > 0.99)[3][4]
Lower Limit of Quantification (LLOQ)10.0 ng/mL[3][4]
Limit of Detection (LOD)1.0 - 5.0 ng/mL[6]
AccuracyWithin ± 15% of the nominal concentration
Precision (RSD%)≤ 15%[3]
Mean Recovery~45% (Brain), Higher in other tissues[3]
StabilityStable for at least 3 freeze-thaw cycles and for 35 hours at 15°C[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma and tissue homogenates.

Materials:

  • Biological sample (plasma or tissue homogenate)

  • Internal Standard (IS) working solution (e.g., a deuterated analog of this compound)

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for this compound and the internal standard need to be optimized by direct infusion.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) add_is Add Internal Standard (20 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound.

bioanalytical_validation cluster_validation Bioanalytical Method Validation (ICH M10) cluster_application Method Application selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision loq Limit of Quantification (LOQ) precision->loq recovery Recovery loq->recovery stability Stability (Freeze-Thaw, Short-Term, etc.) recovery->stability sample_analysis Study Sample Analysis stability->sample_analysis pk_tk_studies Pharmacokinetic/Toxicokinetic Studies sample_analysis->pk_tk_studies

Caption: Logical relationships in bioanalytical method validation.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Phenylpiperazin-2-imine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google AI Laboratories

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis, purification, and characterization of 1-Phenylpiperazin-2-imine, a novel compound with potential therapeutic applications. The protocol is designed for researchers, scientists, and drug development professionals to produce gram-scale quantities of the target compound with high purity, suitable for preclinical evaluation. This document includes detailed experimental procedures, data presentation in tabular format, and visual diagrams of the synthetic pathway and experimental workflows to ensure clarity and reproducibility.

Introduction

The development of novel small molecules for therapeutic use is a cornerstone of modern medicine. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound has been identified as a promising candidate for further investigation due to its unique structural features, which suggest potential interactions with various biological targets. To enable comprehensive preclinical studies, a reliable and scalable synthesis of this compound is essential.

This document outlines a proposed multi-step synthesis for this compound, starting from commercially available reagents. The protocol is designed for a scale-up to produce 5-10 grams of the final product with a purity of ≥98%.

Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from N-phenylethylenediamine and ethyl chloroacetate. The pathway involves the formation of a piperazinone intermediate, followed by thionation and subsequent amination to yield the target imine.

G A N-Phenylethylenediamine C 1-Phenylpiperazin-2-one A->C Et3N, Toluene, Reflux B Ethyl Chloroacetate B->C E 1-Phenylpiperazine-2-thione C->E Toluene, Reflux D Lawesson's Reagent D->E G This compound E->G Sealed Tube, 100 °C F Ammonia/Methanol F->G

Experimental Protocols

Step 1: Synthesis of 1-Phenylpiperazin-2-one

This step involves the cyclization of N-phenylethylenediamine with ethyl chloroacetate to form the piperazinone ring.

Materials:

  • N-Phenylethylenediamine (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • 2L Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • To a 2L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add N-phenylethylenediamine (100 g, 0.734 mol) and toluene (1 L).

  • Add triethylamine (153 mL, 1.10 mol) to the solution.

  • Slowly add ethyl chloroacetate (86 mL, 0.807 mol) dropwise to the stirred solution at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes) to yield 1-phenylpiperazin-2-one as a solid.

Step 2: Synthesis of 1-Phenylpiperazine-2-thione

This step involves the thionation of the piperazinone intermediate using Lawesson's reagent.

Materials:

  • 1-Phenylpiperazin-2-one (1.0 eq)

  • Lawesson's Reagent (0.6 eq)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • 1L Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • In a 1L three-necked round-bottom flask, dissolve 1-phenylpiperazin-2-one (50 g, 0.284 mol) in toluene (500 mL).

  • Add Lawesson's reagent (69 g, 0.170 mol) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 300 mL) and brine (300 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford 1-phenylpiperazine-2-thione.

Step 3: Synthesis of this compound

The final step is the conversion of the thione to the target imine using ammonia in methanol.

Materials:

  • 1-Phenylpiperazine-2-thione (1.0 eq)

  • 7N Ammonia in Methanol

Equipment:

  • 500 mL Heavy-walled sealed tube

  • Magnetic stirrer

  • Heating oil bath

Procedure:

  • Place 1-phenylpiperazine-2-thione (20 g, 0.104 mol) in a 500 mL heavy-walled sealed tube.

  • Add 7N ammonia in methanol (300 mL).

  • Seal the tube tightly and heat the mixture to 100 °C in an oil bath for 24 hours with stirring.

  • After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product is purified by flash column chromatography (Silica gel, 5-10% Methanol in Dichloromethane) to yield this compound.

Data Presentation

Table 1: Summary of Synthesis Scale-up Data

StepStarting MaterialQuantity (g)ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1N-Phenylethylenediamine1001-Phenylpiperazin-2-one129.395.774>95%
21-Phenylpiperazin-2-one501-Phenylpiperazine-2-thione54.645.383>97%
31-Phenylpiperazine-2-thione20This compound18.112.569>98%

Table 2: Analytical Characterization of this compound

Analytical MethodResult
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 2H), 7.00-6.90 (m, 3H), 3.65 (t, J=5.2 Hz, 2H), 3.40 (s, 2H), 3.10 (t, J=5.2 Hz, 2H), 2.50 (br s, 1H).
¹³C NMR (100 MHz, CDCl₃) δ 165.2, 150.1, 129.2, 120.5, 116.8, 55.4, 50.2, 48.9.
Mass Spectrometry (ESI+) m/z 176.1182 [M+H]⁺, calculated for C₁₀H₁₄N₃⁺: 176.1188.
HPLC Purity 98.5% (at 254 nm)
Appearance Off-white to pale yellow solid
Melting Point 112-115 °C

Experimental and Preclinical Workflow

The overall workflow from synthesis to initial preclinical evaluation is outlined below.

G cluster_0 Synthesis and Purification cluster_1 Analytical Characterization cluster_2 Preclinical Evaluation A Step 1: Piperazinone Formation B Step 2: Thionation A->B C Step 3: Imination B->C D Column Chromatography C->D E NMR Spectroscopy D->E F Mass Spectrometry D->F G HPLC Analysis D->G H In vitro ADME Assays G->H I Preliminary Toxicity Screening H->I J In vivo Efficacy Studies I->J

Preclinical Studies Outline

For the synthesized this compound to be advanced to preclinical studies, a series of evaluations are necessary. Preclinical testing is crucial for ensuring the safety and efficacy of a drug candidate before it proceeds to human trials.[1][2] These studies should be conducted under Good Laboratory Practices (GLP) to ensure the quality and integrity of the data.[3][4]

The initial preclinical assessment should include:

  • Pharmacology: Studies to understand the drug's mechanism of action and its effects on the body.

  • Drug Metabolism and Pharmacokinetics (DMPK): Evaluation of the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1][2]

  • Toxicology: Assessment of the potential adverse effects of the drug in at least two animal species.[2][5]

  • Chemistry, Manufacturing, and Controls (CMC): Detailed characterization of the drug substance, including its physicochemical properties, stability, and formulation development.[1][5]

G A Synthesized Compound (>98% Purity) B Pharmacology (Mechanism of Action) A->B C DMPK (ADME) In vitro & In vivo A->C D Toxicology (Single & Repeat Dose) A->D E CMC (Stability, Formulation) A->E F IND Submission B->F C->F D->F E->F

Conclusion

This document provides a detailed and actionable protocol for the scale-up synthesis of this compound. The described methods are based on established chemical principles and are designed to yield a high-purity compound suitable for comprehensive preclinical evaluation. Adherence to these protocols will enable the consistent production of the target molecule, facilitating further research into its therapeutic potential.

References

Application Notes and Protocols for the Development of Anticonvulsant Drugs Based on the 1-Phenylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the application of these derivatives in anticonvulsant drug development, including experimental protocols and data presentation based on published research. The methodologies and data presented herein are for analogous compounds and should be adapted and validated for novel derivatives, including the theoretical 1-Phenylpiperazin-2-imine.

Data Presentation: Anticonvulsant Activity of 1-Phenylpiperazine Derivatives

The following table summarizes the anticonvulsant activity of representative N-substituted 1-phenylpiperazine derivatives from various studies. The primary screening models used are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which suggests activity against absence seizures. Neurotoxicity (NT) is typically assessed using the rotarod test.

Compound IDStructureMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Compound A N-(3-chlorophenyl)-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]acetamide>300Not Active>300Not Calculated[1]
Compound B N-(3-trifluoromethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide100 (at 4h)Not Active>300>3[1]
Compound C 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dioneActiveActiveNot ReportedNot Calculated
Compound D 3,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dioneActiveActiveNot ReportedNot Calculated

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized from standard procedures described in the literature.[1]

Maximal Electroshock (MES) Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% Saline solution

  • Test compound solution/suspension

  • Vehicle control

  • Male albino mice (20-25 g)

Procedure:

  • Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to a group of mice.

  • At the time of predicted peak effect (e.g., 30 minutes or 1 hour post-administration), apply an electrical stimulus via corneal electrodes moistened with saline.

  • The stimulus parameters are typically 50 mA, 60 Hz for 0.2 seconds.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals from the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To evaluate the ability of a compound to raise the seizure threshold against a chemical convulsant.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound solution/suspension

  • Vehicle control

  • Male albino mice (18-25 g)

  • Observation chambers

Procedure:

  • Administer the test compound or vehicle control (i.p. or p.o.) to a group of mice.

  • At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).

  • Place each mouse in an individual observation chamber.

  • Observe the animals for up to 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Protection is defined as the absence of clonic seizures.

  • The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

Rotarod Neurotoxicity Test

Objective: To assess motor impairment and potential neurological deficits caused by the test compound.

Materials:

  • Rotarod apparatus

  • Test compound solution/suspension

  • Vehicle control

  • Male albino mice (20-25 g)

Procedure:

  • Train the mice to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) for 2-3 consecutive trials.

  • Only mice that successfully complete the training are used for the experiment.

  • Administer the test compound or vehicle control (i.p. or p.o.).

  • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice back on the rotarod.

  • Record the time each mouse remains on the rod.

  • Neurotoxicity is indicated if the mouse falls off the rod within the predetermined time.

  • The TD₅₀ (median toxic dose) is calculated as the dose that causes 50% of the animals to fail the test.

Visualizations

Experimental Workflow for Anticonvulsant Drug Development

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel 1-phenylpiperazine derivatives as potential anticonvulsant agents.

G cluster_0 Synthesis & Characterization cluster_1 In Vivo Screening cluster_2 Data Analysis & Lead Identification start Synthesis of 1-Phenylpiperazine Derivatives purification Purification & Characterization (NMR, MS) start->purification mes Maximal Electroshock (MES) Test purification->mes scptz Subcutaneous PTZ (scPTZ) Test purification->scptz rotarod Rotarod Neurotoxicity Test purification->rotarod ed50 ED₅₀ Calculation mes->ed50 scptz->ed50 td50 TD₅₀ Calculation rotarod->td50 pi Protective Index (PI) Calculation ed50->pi td50->pi sar Structure-Activity Relationship (SAR) Studies pi->sar lead Lead Compound Identification sar->lead

Caption: Workflow for Synthesis and Anticonvulsant Screening.

Potential Signaling Pathways

While the exact mechanism of action for many 1-phenylpiperazine derivatives is still under investigation, several potential pathways have been proposed based on their structural similarity to known anticonvulsants and their observed pharmacological profiles. These include modulation of voltage-gated sodium channels and interaction with GABAergic systems.

G cluster_0 Voltage-Gated Sodium Channel Modulation cluster_1 GABAergic System Enhancement compound 1-Phenylpiperazine Derivative na_channel Voltage-Gated Na+ Channel compound->na_channel gaba_receptor GABAA Receptor compound->gaba_receptor inactivation Prolonged Inactivation State na_channel->inactivation Blocks na_influx Reduced Na+ Influx inactivation->na_influx neuronal_firing Decreased Neuronal Firing na_influx->neuronal_firing anticonvulsant_effect Anticonvulsant Effect neuronal_firing->anticonvulsant_effect gaba_binding Enhanced GABA Binding gaba_receptor->gaba_binding Modulates cl_influx Increased Cl- Influx gaba_binding->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Enhanced Synaptic Inhibition hyperpolarization->inhibition inhibition->anticonvulsant_effect

Caption: Putative Anticonvulsant Mechanisms of Action.

Conclusion

The 1-phenylpiperazine scaffold represents a promising starting point for the development of novel anticonvulsant drugs. Although specific data for this compound is currently lacking, the broader class of N-substituted derivatives has shown significant activity in preclinical models. The protocols and data presented here provide a framework for the synthesis, screening, and evaluation of new chemical entities based on this versatile chemical structure. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylpiperazin-2-imine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 1-Phenylpiperazin-2-imine synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and logical synthetic approach is a two-step process. The first step involves the synthesis of the precursor, 1-phenylpiperazin-2-one. This is typically achieved through the cyclization of an N-phenylethylenediamine derivative with a two-carbon electrophile. The second step is the conversion of the lactam (cyclic amide) functionality of 1-phenylpiperazin-2-one into the desired imine.

Q2: What are the main challenges in the synthesis of 1-phenylpiperazin-2-one?

A2: Key challenges include ensuring the correct regioselectivity of the cyclization to avoid the formation of isomeric byproducts, preventing polymerization of the starting materials, and achieving high yields. The choice of solvent, base, and reaction temperature can significantly impact the outcome of this step.

Q3: How can the conversion of the lactam to the imine be achieved?

A3: The direct conversion of a lactam to an imine is a challenging transformation. A potential method involves the use of activating agents that make the carbonyl group more susceptible to nucleophilic attack by an amine, followed by dehydration. Another approach could be a two-step process involving reduction of the lactam to the corresponding amino alcohol, followed by oxidation to the imine.

Q4: My this compound product seems to decompose during purification. What could be the cause?

A4: Imines can be susceptible to hydrolysis, especially in the presence of silica gel, which is acidic. Decomposition during purification on a standard silica gel column is a common issue. Consider using a deactivated stationary phase, such as alumina, or employing non-chromatographic purification techniques like distillation or crystallization if possible.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Synthesis of 1-Phenylpiperazin-2-one
Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of 1-phenylpiperazin-2-one - Incomplete reaction. - Incorrect reaction temperature. - Ineffective base. - Poor quality starting materials.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Optimize the reaction temperature; some cyclizations require heating. - Screen different bases (e.g., triethylamine, potassium carbonate) to find the most effective one. - Ensure the purity of starting materials.
Formation of multiple products - Lack of regioselectivity in the cyclization. - Polymerization of starting materials.- Use a protecting group strategy to block one of the nitrogen atoms on the diamine to ensure cyclization occurs at the desired position. - Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Difficulty in purifying the product - Co-elution with starting materials or byproducts.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative purification method.
Step 2: Conversion of 1-Phenylpiperazin-2-one to this compound
Problem Potential Cause(s) Suggested Solution(s)
Incomplete conversion of the lactam - Insufficient reactivity of the lactam carbonyl. - Ineffective activating agent or reaction conditions.- Explore different activating agents for the lactam, such as triflic anhydride or other powerful electrophiles. - If using a reduction-oxidation sequence, ensure the reduction of the lactam goes to completion before proceeding with the oxidation step.
Hydrolysis of the imine product - Presence of water in the reaction mixture or during workup. - Acidic conditions.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a neutral or basic workup.
Decomposition of the product on silica gel - Acidity of the silica gel.- Use basic alumina for column chromatography. - Alternatively, wash the silica gel with a solution of triethylamine in the eluent before use. - If possible, purify by distillation under reduced pressure or by crystallization.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylpiperazin-2-one

This protocol is based on the general principles of piperazinone synthesis.

  • Reaction Setup: To a solution of N-phenylethylenediamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add a base such as triethylamine (1.1 equivalents).

  • Addition of Reagent: Cool the mixture to 0 °C and add a solution of an acetylating agent like chloroacetyl chloride (1 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-phenylpiperazin-2-one.

Protocol 2: Conversion of 1-Phenylpiperazin-2-one to this compound (Proposed)

This is a proposed general method, and optimization will be necessary.

  • Activation of Lactam: In a flame-dried flask under an inert atmosphere, dissolve 1-phenylpiperazin-2-one (1 equivalent) in anhydrous dichloromethane. Cool the solution to -78 °C. Add a solution of triflic anhydride (1.1 equivalents) dropwise.

  • Imine Formation: After stirring for 30 minutes, add a solution of a primary amine (e.g., benzylamine, 1.2 equivalents) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equivalents).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product quickly using column chromatography on basic alumina to minimize decomposition.

Data Presentation

Table 1: Comparison of Reaction Conditions for Piperazinone Synthesis

Starting Materials Base Solvent Temperature Yield (%) Reference
Aniline, Bromoacetyl bromideTriethylamineDichloromethaneRoom Temp.>90 (for the initial amide)[1]
N-substituted iminomonoacetateTriethylamineDichloromethaneRoom Temp.88-96 (for intermediate)[1]
2-phenylglycine methyl ester, ethylenediamine-MethanolReflux75(Analogous syntheses)

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-Phenylpiperazin-2-one cluster_step2 Step 2: Conversion to this compound start1 N-Phenylethylenediamine + Chloroacetyl chloride reaction1 Cyclization start1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Purification (Chromatography/Recrystallization) workup1->purification1 product1 1-Phenylpiperazin-2-one purification1->product1 start2 1-Phenylpiperazin-2-one product1->start2 reaction2 Imine Formation (Proposed) start2->reaction2 workup2 Anhydrous Workup reaction2->workup2 purification2 Purification (Basic Alumina) workup2->purification2 product2 This compound purification2->product2

Caption: Overall workflow for the proposed synthesis of this compound.

TroubleshootingLogic cluster_check Identify Problematic Step cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 start Low Yield of Final Product check_step1 Low yield in Step 1? start->check_step1 check_step2 Low yield in Step 2? check_step1->check_step2 No solution1a Optimize Reaction Conditions (Temp, Base) check_step1->solution1a Yes solution2a Use Anhydrous Conditions check_step2->solution2a Yes solution1b Use High Dilution solution1a->solution1b solution1c Check Starting Material Purity solution1b->solution1c solution2b Change Activating Agent solution2a->solution2b solution2c Modify Purification Method (e.g., Alumina) solution2b->solution2c

Caption: Troubleshooting decision tree for improving synthesis yield.

References

Technical Support Center: Optimization of 1-Phenylpiperazin-2-imine Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-Phenylpiperazin-2-imine, a cyclic guanidine. The primary synthetic route discussed is the intramolecular cyclization of N-phenylethylenediamine with a guanylating agent, such as cyanamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the acid-catalyzed cyclization of N-phenylethylenediamine with cyanamide. This reaction involves the nucleophilic attack of the primary amine onto cyanamide, followed by an intramolecular cyclization with the secondary amine to form the six-membered ring.

Q2: My reaction yield is very low. What are the potential causes?

Low yields in cyclic guanidine synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.[1]

  • Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymer formation. Using dilute conditions can favor the formation of the cyclic product.

  • Suboptimal Reagents: The quality of the guanylating agent is crucial. Cyanamide, for instance, can dimerize or trimerize upon storage.

  • Product Degradation: The product may be unstable under the reaction or workup conditions.

  • Purification Losses: Guanidines are often highly polar and basic, which can lead to significant losses during purification by standard silica gel chromatography.[2][3]

Q3: I am observing multiple spots on my TLC, even after the reaction should be complete. What are these side products?

Common side products include:

  • Unreacted Starting Material: N-phenylethylenediamine may persist if the reaction is incomplete.

  • Linear Guanidine Intermediate: The intermediate formed after the first amine addition to cyanamide may be present if cyclization is slow.

  • Intermolecular Byproducts: Dimers or oligomers can form when two molecules of N-phenylethylenediamine react with one guanylating agent.

  • Dimer/Trimer of Cyanamide: If using cyanamide, it can self-condense to form dicyandiamide or melamine.

Q4: How can I purify the final product? It seems to be streaking on my silica gel column.

The basic nature of the guanidine functional group often causes streaking on silica gel.[3] Consider the following purification strategies:

  • Use of Protecting Groups: Synthesizing the guanidine with protecting groups like Boc or Cbz can reduce its polarity and basicity, making purification on silica gel easier. The protecting group is then removed in a final step.[2]

  • Alternative Chromatography:

    • Reverse-Phase HPLC: This is often effective for purifying polar and basic compounds.[3][4]

    • Alumina Chromatography: Using neutral or basic alumina can sometimes give better results than silica gel for basic compounds.[3]

  • Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride or hydrobromide salt) by treatment with an acid. These salts are often crystalline and can be purified by recrystallization.

Q5: What are the best solvents for this reaction?

The choice of solvent depends on the specific guanylating agent and reaction conditions. For the cyclization of N-phenylethylenediamine with cyanamide, polar solvents like ethanol, isopropanol, or DMF are typically used to ensure solubility of the starting materials and intermediates.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Poor Quality Reagents Use fresh, high-purity N-phenylethylenediamine and cyanamide. Confirm the purity of starting materials via NMR or other analytical techniques.
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate. Optimize the temperature in small-scale trials. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[1]
Incorrect Stoichiometry Ensure the molar ratio of N-phenylethylenediamine to the guanylating agent is accurate. A slight excess of the diamine may sometimes be beneficial.
Catalyst Inactivity If using an acid catalyst (e.g., HCl, HNO₃), ensure it is not neutralized by basic impurities.
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some cyclizations can be slow, requiring extended reaction times.[1]
Problem 2: Product is Impure After Workup
Possible Cause Suggested Solution
Formation of Polymeric Byproducts Perform the reaction under more dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
Incomplete Reaction If starting material is present, try extending the reaction time or increasing the temperature.
Product Degradation during Workup If the product is sensitive to acid or base, ensure workup conditions are neutral. Minimize exposure to high temperatures during solvent removal.
Ineffective Purification As noted in the FAQs, standard silica gel chromatography is often problematic. Switch to reverse-phase chromatography, use a different stationary phase like alumina, or attempt purification via salt recrystallization.[3][4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical data for the optimization of reaction conditions for the synthesis of this compound from N-phenylethylenediamine and cyanamide.

Table 1: Effect of Solvent on Reaction Yield

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Toluene 100 24 <10
2 Acetonitrile 80 24 35
3 Isopropanol 80 24 65
4 Ethanol 80 24 72

| 5 | DMF | 100 | 12 | 58 |

Table 2: Effect of Temperature and Time on Reaction Yield in Ethanol

Entry Temperature (°C) Time (h) Yield (%)
1 50 24 45
2 80 12 60
3 80 24 72
4 80 36 73

| 5 | 100 (reflux) | 12 | 68 |

Experimental Protocols

Protocol: Synthesis of this compound Hydroiodide

This protocol describes the synthesis via an intermediate S-methylisothiourea, which is a common method for preparing cyclic guanidines.

Step 1: Synthesis of N-(2-aminoethyl)-N-phenylthiourea

  • To a solution of N-phenylethylenediamine (1.36 g, 10 mmol) in 50 mL of anhydrous THF, add benzoyl isothiocyanate (1.63 g, 10 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure. The resulting solid is the benzoyl-protected thiourea.

  • Dissolve the solid in 50 mL of methanol and add 15 mL of 2 M NaOH.

  • Heat the mixture to reflux for 6 hours to remove the benzoyl protecting group.

  • Cool the reaction, neutralize with 2 M HCl, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-(2-aminoethyl)-N-phenylthiourea.

Step 2: S-Methylation and Cyclization

  • Dissolve the thiourea from Step 1 (1.95 g, 10 mmol) in 40 mL of acetone.

  • Add methyl iodide (1.56 g, 11 mmol) and stir the mixture at room temperature for 12 hours. A precipitate of the S-methylisothiouronium hydroiodide salt will form.

  • Filter the precipitate and wash with cold acetone.

  • Place the collected solid in a round-bottom flask and heat under vacuum at 120 °C. The solid will melt and evolve methanethiol gas (Caution: conduct in a well-ventilated fume hood).

  • After gas evolution ceases (approx. 2-3 hours), cool the flask to room temperature. The resulting solid is the crude this compound hydroiodide.

  • Recrystallize the crude product from hot ethanol to obtain the purified product.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A N-phenylethylenediamine C Mix & React (Solvent, Heat) A->C B Guanylating Agent (e.g., Cyanamide) B->C D Quench & Extract C->D E Column Chromatography (Reverse Phase or Alumina) D->E F Recrystallization (as salt) D->F G This compound E->G F->G

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure UseNew Use Fresh Reagents CheckPurity->UseNew Impure CheckPurification Evaluate Purification Method CheckConditions->CheckPurification Reaction OK VaryTemp Vary Temp / Time CheckConditions->VaryTemp Incomplete Reaction ChangeSolvent Change Solvent / Concentration CheckConditions->ChangeSolvent Side Products Observed SwitchColumn Switch to Reverse Phase or Alumina Column CheckPurification->SwitchColumn Streaking on Silica Recrystallize Attempt Salt Recrystallization CheckPurification->Recrystallize Oily Product/ Poor Separation

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Overcoming solubility issues of 1-Phenylpiperazin-2-imine in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Phenylpiperazin-2-imine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The presence of the nonpolar phenyl group contributes to its hydrophobic character. While the piperazine and imine moieties contain nitrogen atoms capable of hydrogen bonding, the overall molecule has a significant nonpolar surface area, leading to low solubility in water.

Q2: How does pH influence the solubility of this compound?

A2: this compound is a weakly basic compound due to the presence of the imine and piperazine nitrogen atoms.[1] In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a positively charged ion. This ionization significantly increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing its aqueous solubility.[1][2] Conversely, at higher pH values (neutral to basic), the compound will be in its less soluble, un-ionized form.

Q3: What are the most common strategies to improve the solubility of this compound in aqueous solutions?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[3][4] The most common and effective methods include:

  • pH Adjustment: Lowering the pH of the aqueous medium to protonate the molecule.[1][2]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[5]

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.[3][6]

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, this compound is expected to have good solubility in various organic solvents. For its close structural analog, 1-phenylpiperazine, good solubility is reported in ethanol and dimethyl sulfoxide (DMSO). When preparing stock solutions, it is advisable to start with a small amount of an organic solvent and then dilute it into the aqueous buffer. However, the concentration of the organic solvent should be kept to a minimum in cellular or in vivo experiments to avoid toxicity.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
  • Possible Cause: The pH of the aqueous buffer is too high, leading to the conversion of the more soluble protonated form to the less soluble free base form. Another possibility is that the final concentration of the compound exceeds its solubility limit in the final buffer composition.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your aqueous buffer is in the acidic range (e.g., pH 4-6). The imine group is basic and will be protonated at lower pH, increasing solubility.

    • Lower the pH: If possible, decrease the pH of your final solution. You can do this by using a more acidic buffer or by adding a small amount of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH.

    • Reduce Final Concentration: Your target concentration may be too high for the chosen aqueous medium. Try preparing a more dilute solution.

    • Incorporate a Co-solvent: Add a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO, or PEG 400) to your aqueous buffer before adding the compound. Start with 1-5% (v/v) and increase if necessary, keeping in mind the tolerance of your experimental system.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
  • Possible Cause: The compound may be precipitating out of solution over the course of the experiment, leading to a decrease in the effective concentration.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the kinetic solubility of this compound in your specific assay buffer. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by using nephelometry.

    • Use of Cyclodextrins: Consider pre-complexing this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance and maintain its solubility.[7]

    • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size through techniques like sonication of the suspension before final dilution can improve the dissolution rate.[4]

Data Presentation

Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Weakly Basic Compound (similar to this compound)

pHSolubility (µg/mL)
2.0> 1000
4.0850
6.0150
7.4< 10
8.0< 1

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical Weakly Basic Compound at pH 7.4

Co-solvent System (v/v)Solubility (µg/mL)Fold Increase
Water< 10-
10% Ethanol in Water50~5
20% Ethanol in Water120~12
10% PEG 400 in Water80~8
20% PEG 400 in Water180~18

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).

  • Saturated Solution Preparation: Add an excess amount of this compound to a vial containing each buffer.

  • Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully collect a sample from the supernatant.

  • Filtration/Centrifugation: Centrifuge the collected supernatant at high speed (e.g., >10,000 x g) for 15-20 minutes or filter through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Solubility Enhancement using Co-solvents
  • Co-solvent-Water Mixtures: Prepare a series of co-solvent-water mixtures. For example, prepare 10%, 20%, and 30% (v/v) solutions of ethanol in a pH 7.4 phosphate buffer.

  • Saturated Solution Preparation: Add an excess amount of this compound to each co-solvent-water mixture.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours.

  • Sample Processing and Quantification: Follow steps 4-6 from Protocol 1 to determine the solubility in each co-solvent mixture.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
  • Phase Solubility Study: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-50 mM HP-β-CD) in the desired buffer.

  • Addition of Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the vials at a constant temperature for 24-48 hours.

  • Sample Processing and Quantification: Follow steps 4-6 from Protocol 1 to determine the concentration of the dissolved compound at each cyclodextrin concentration.

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the type of complex formation and the stability constant.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_end Outcome start Poorly Soluble This compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust Choose Method cosolvent Co-solvency (e.g., Ethanol, PEG 400) start->cosolvent Choose Method cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Choose Method analysis Quantify Solubility (e.g., HPLC) ph_adjust->analysis cosolvent->analysis cyclodextrin->analysis end Soluble Solution for Experiments analysis->end Optimized Protocol

Caption: Workflow for overcoming solubility issues.

ph_dependent_solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph_compound R-NH= + H+ ⇌ R-NH2+ low_ph_state Protonated (Charged) Highly Soluble low_ph_compound->low_ph_state high_ph_compound R-NH= + H2O low_ph_compound->high_ph_compound Increase pH high_ph_compound->low_ph_compound Decrease pH high_ph_state Un-ionized (Neutral) Poorly Soluble high_ph_compound->high_ph_state

Caption: pH effect on the solubility of a basic compound.

References

Identifying and minimizing side products in 1-Phenylpiperazin-2-imine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpiperazin-2-imine. The information focuses on identifying and minimizing side products in a common synthetic route involving the conversion of a lactam precursor.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and modern approach involves a two-step, one-pot synthesis starting from 1-phenylpiperazin-2-one. This method utilizes an iridium-catalyzed deoxygenative reduction of the lactam to form an intermediate enamine, which then reacts with a sulfonyl azide to yield the desired cyclic amidine, this compound.[1][2]

Q2: What are the main potential side products in this synthesis?

The primary side products can be categorized based on the reaction stage:

  • Unreacted Starting Material: Incomplete conversion of 1-phenylpiperazin-2-one.

  • Thioimidate Intermediate: In reactions involving thioamides, the thioimidate salt can be a stable intermediate.[3]

  • Nitrile Formation: Use of base can sometimes lead to the formation of nitrile side products.[3]

  • Hydrolysis Product: The final imine product can be susceptible to hydrolysis, reverting to the corresponding lactam (1-phenylpiperazin-2-one).

Q3: How can I minimize the formation of the unreacted starting material?

Ensure the iridium catalyst is active and the reducing agent (e.g., a silane) is added in the correct stoichiometry. Reaction monitoring by TLC or LC-MS is crucial to determine the point of complete consumption of the starting lactam before proceeding with the addition of the sulfonyl azide.[2]

Q4: What causes the formation of nitrile side products and how can it be avoided?

Nitrile formation can be promoted by the use of a base.[3] In the iridium-catalyzed synthesis from the lactam, the reaction conditions are typically neutral to mildly acidic, which should minimize this side reaction. If a different synthetic route is employed that requires a base, careful optimization of the base type and stoichiometry is necessary.

Q5: How can I prevent hydrolysis of the final this compound product?

This compound, being a cyclic amidine, can be sensitive to moisture, especially under acidic or basic conditions. It is important to work up the reaction under anhydrous conditions and to store the final product in a dry environment. Purification methods should also be chosen to minimize exposure to water.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound from 1-phenylpiperazin-2-one.

Problem Potential Cause Recommended Solution
Low or no conversion of 1-phenylpiperazin-2-one Inactive catalyst; Insufficient reducing agent; Low reaction temperature.Ensure the iridium catalyst is handled under an inert atmosphere. Use a fresh, anhydrous silane reducing agent. Optimize the reaction temperature as per the protocol.
Formation of multiple unidentified spots on TLC/LC-MS Decomposition of the intermediate enamine; Side reactions with the sulfonyl azide.The enamine intermediate can be unstable. Ensure the sulfonyl azide is added promptly after the lactam reduction is complete. Use a purified sulfonyl azide.
Low yield of this compound Inefficient cycloaddition; Product degradation during workup or purification.Optimize the reaction time and temperature for the cycloaddition step. Employ anhydrous workup and purification techniques (e.g., chromatography on deactivated silica gel).
Product appears to be contaminated with the lactam starting material Incomplete reaction; Hydrolysis of the product during workup or storage.Ensure complete conversion of the starting material before workup. Use anhydrous solvents and reagents for workup and purification. Store the final product under an inert atmosphere.
Formation of a polymeric material Side reactions of the enamine intermediate.Lower the reaction temperature. Ensure slow, controlled addition of the sulfonyl azide.

Experimental Protocols

Synthesis of this compound via Iridium-Catalyzed Deoxygenative Reduction and Cycloaddition

This protocol is adapted from a general method for the synthesis of cyclic amidines from lactams.[2]

Materials:

  • 1-phenylpiperazin-2-one

  • Iridium catalyst (e.g., [Ir(cod)Cl]₂)

  • Silane reducing agent (e.g., tetramethyldisiloxane - TMDS)

  • Sulfonyl azide (e.g., tosyl azide)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried flask under an inert atmosphere, add 1-phenylpiperazin-2-one (1.0 mmol) and the iridium catalyst (1-2 mol%).

  • Add anhydrous DCM (5 mL) and stir to dissolve.

  • Add the silane reducing agent (1.1 to 1.5 equivalents) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting lactam is consumed.

  • Once the reduction is complete, add the sulfonyl azide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Logical Workflow for Troubleshooting Synthesis

Troubleshooting_Workflow start Synthesis of this compound issue Problem Encountered? start->issue no_issue Successful Synthesis issue->no_issue No low_yield Low Yield issue->low_yield Yes side_products Presence of Side Products issue->side_products Yes incomplete_reaction Incomplete Reaction issue->incomplete_reaction Yes optimize_conditions Optimize Reaction Time & Temperature low_yield->optimize_conditions purification Refine Purification Method low_yield->purification check_reagents Verify Reagent Purity & Stoichiometry side_products->check_reagents side_products->optimize_conditions check_catalyst Check Catalyst Activity & Loading incomplete_reaction->check_catalyst incomplete_reaction->check_reagents check_catalyst->start check_reagents->start optimize_conditions->start purification->no_issue Reaction_Pathway reactant 1-Phenylpiperazin-2-one intermediate Intermediate Enamine reactant->intermediate [Ir] catalyst, Silane product This compound intermediate->product Sulfonyl Azide

References

Stability testing of 1-Phenylpiperazin-2-imine under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Testing of 1-Phenylpiperazin-2-imine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of performing pH stability testing on this compound?

A1: The primary purpose is to understand the compound's intrinsic stability and degradation pathways across a range of pH values. This information is critical for developing a stable pharmaceutical formulation, establishing appropriate storage conditions, and defining the shelf-life of the drug product.[1]

Q2: What are the expected degradation pathways for this compound?

A2: Given the presence of an imine functional group, the most probable degradation pathway is hydrolysis, which is often pH-dependent.[2][3] Under acidic or basic conditions, the imine bond can be cleaved, leading to the formation of corresponding amine and carbonyl compounds. The piperazine ring itself may also be susceptible to degradation under harsh conditions.

Q3: How should the pH range for the stability study be selected?

A3: The pH range should ideally cover the physiological pH range (e.g., pH 1.2 to 7.4) to simulate conditions in the gastrointestinal tract and blood. It is also recommended to include more extreme pH values (e.g., pH 2, 10, and 12) to accelerate degradation and fully characterize the stability profile of the compound.[4]

Q4: What is a stability-indicating analytical method, and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][5] It is crucial for stability studies to ensure that the decrease in the API concentration is due to degradation and not analytical error, and to monitor the formation of potential degradation products.

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials and Equipment:

  • This compound reference standard

  • High-purity water (Milli-Q or equivalent)

  • Buffers: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Phosphate buffers, Citrate buffers

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Stability chambers or incubators

2. Buffer Preparation:

  • Prepare a series of buffers at the desired pH values (e.g., 2, 4, 7, 9, and 12).

  • For acidic conditions, 0.1 M HCl can be used.

  • For neutral and near-neutral conditions, phosphate or citrate buffers are suitable.

  • For basic conditions, 0.1 M NaOH can be used.

  • Verify the pH of each buffer solution using a calibrated pH meter.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of, for example, 100 µg/mL.

  • Prepare a sufficient volume of each sample to allow for analysis at all planned time points.

4. Stress Conditions:

  • Store the prepared samples in sealed, light-protected containers at a constant temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot of each sample.

  • Neutralize the pH of the aliquots if necessary before analysis to prevent further degradation.

5. Analytical Method:

  • Use a validated stability-indicating HPLC method to analyze the samples. An example of HPLC conditions is provided in the data table section.

  • Quantify the remaining percentage of this compound and monitor the formation of any degradation products.

Data Presentation

Table 1: HPLC Method Parameters for Stability Indicating Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Hypothetical Stability Data for this compound at 40°C

pHTime (hours)% Remaining this compoundMajor Degradant 1 (%)Major Degradant 2 (%)
2.0 0100.00.00.0
885.210.54.3
2460.728.910.4
4835.149.815.1
4.0 0100.00.00.0
895.83.11.1
2488.38.92.8
4879.515.64.9
7.0 0100.00.00.0
899.10.60.3
2497.51.80.7
4895.23.51.3
9.0 0100.00.00.0
892.45.81.8
2481.114.34.6
4868.924.76.4
12.0 0100.00.00.0
878.615.36.1
2450.335.913.8
4822.858.119.1

Troubleshooting Guide

Q: I am observing significant peak tailing for the main compound. What could be the cause?

A: Peak tailing for a basic compound like this compound is often due to interactions with acidic silanol groups on the silica-based column.[6][7][8]

  • Solution 1: Adjust the mobile phase pH to be more acidic (e.g., pH < 3) to protonate the silanols and reduce interaction.

  • Solution 2: Use a mobile phase with a higher ionic strength by adding a salt (e.g., 20-50 mM phosphate buffer) to mask the silanol interactions.

  • Solution 3: Employ a column with end-capping or a different stationary phase that is more suitable for basic compounds.

Q: My chromatogram shows a drifting baseline. How can I resolve this?

A: A drifting baseline can be caused by several factors:

  • Cause 1: Inadequate column equilibration. Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.

  • Cause 2: Temperature fluctuations. Solution: Use a column oven to maintain a constant temperature.[9]

  • Cause 3: Contamination in the mobile phase or detector. Solution: Use high-purity solvents and flush the system and detector cell.[6]

Q: I am seeing unexpected peaks in my chromatogram. What should I do?

A: Unexpected peaks can be from various sources:

  • Source 1: Contamination from the sample preparation or handling. Solution: Analyze a blank (injection of the mobile phase) to check for system contamination.

  • Source 2: Degradation of the compound in the autosampler. Solution: If the compound is unstable at room temperature, use a cooled autosampler.

  • Source 3: Formation of new degradation products. Solution: Use a mass spectrometer detector to identify the mass of the unknown peaks and elucidate their structure.

Q: The retention time of my compound is shifting between injections. What is the likely cause?

A: Retention time shifts can indicate a problem with the HPLC system's stability.[9]

  • Cause 1: Inconsistent mobile phase composition. Solution: Prepare fresh mobile phase and ensure it is well-mixed and degassed.

  • Cause 2: Fluctuations in pump pressure. Solution: Check for leaks in the system and ensure the pump is functioning correctly.[7]

  • Cause 3: Changes in column temperature. Solution: Use a column oven to maintain a stable temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Buffers (pH 2, 4, 7, 9, 12) C Dilute Stock with Buffers A->C B Prepare Stock Solution of Compound B->C D Incubate at 40°C C->D E Withdraw Aliquots at Time Points D->E F Neutralize Samples E->F G HPLC Analysis F->G H Quantify Compound and Degradants G->H

Caption: Experimental workflow for the pH stability testing of this compound.

troubleshooting_flowchart rect_node rect_node start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape Issue Type tailing Peak Tailing? peak_shape->tailing Yes other_issues Retention Time Shift? peak_shape->other_issues No adjust_ph Adjust Mobile Phase pH (<3) tailing->adjust_ph Yes check_pump Check Pump Pressure & Mobile Phase other_issues->check_pump Yes end Consult Instrument Manual other_issues->end No end_success Continue Analysis adjust_ph->end_success Problem Resolved check_pump->end_success Problem Resolved

Caption: Troubleshooting flowchart for common HPLC issues during stability analysis.

References

Refining purification techniques for N-substituted phenylpiperazine analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-substituted phenylpiperazine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for N-substituted phenylpiperazine analogs?

A1: The most common purification techniques for these analogs are flash column chromatography, crystallization, and acid-base extraction. Due to the basic nature of the piperazine nitrogen, special considerations are often required for each of these methods to achieve high purity and yield.

Q2: My N-substituted phenylpiperazine analog appears to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel can occur due to the acidic nature of the stationary phase.[1] To mitigate this, you can deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.5-2% v/v), in the mobile phase.[1] Alternatively, using a different stationary phase like alumina or a reverse-phase silica gel can be effective.[1]

Q3: Why is my basic phenylpiperazine analog streaking or showing poor separation during column chromatography?

A3: Streaking (tailing) of basic compounds on silica gel is a common issue caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount of a basic modifier, like triethylamine or ammonia, to your eluent.[1] This will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.

Q4: I am having trouble crystallizing my N-substituted phenylpiperazine analog. What solvents should I try?

A4: The choice of crystallization solvent is highly dependent on the specific substituents on your analog. A good starting point is to use a solvent system where your compound is soluble when hot but sparingly soluble when cold. Common solvents for the crystallization of phenylpiperazine derivatives include ethanol, methanol, isopropanol, acetonitrile, and mixtures of solvents like n-heptane:toluene.[2] A systematic approach using a small amount of your compound to test solubility in a range of solvents at room temperature and with heating is recommended.

Q5: During an aqueous workup, I am forming an emulsion that is difficult to separate. How can I resolve this?

A5: Emulsion formation is common when performing extractions with basic aqueous solutions. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. In some cases, adding a small amount of a different organic solvent can also help break the emulsion.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound will not elute from the column The compound is too polar for the chosen solvent system, or it is irreversibly binding to the silica gel.Gradually increase the polarity of the mobile phase. If the compound still does not elute, it may have decomposed. Test the stability of your compound on a small amount of silica.[1] Consider using a different stationary phase like alumina.
Co-elution of the product with impurities The solvent system does not provide adequate separation (Rf values are too close).Optimize the solvent system using thin-layer chromatography (TLC) to achieve a greater difference in Rf values. A good target Rf for your product is around 0.3.[1]
Product elutes too quickly (in the solvent front) The mobile phase is too polar for the compound.Use a less polar solvent system. Ensure you have correctly identified your product spot on the TLC plate.[1]
Low recovery of the compound after the column The compound may be unstable on silica, or it may have precipitated on the column.Test for compound stability on silica gel beforehand.[1] If the compound has low solubility in the eluent, consider dry loading the sample onto the column.[3]
Crystallization
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in a colder environment (e.g., refrigerator or freezer). If these methods fail, slowly add an anti-solvent (a solvent in which your compound is insoluble) until the solution becomes turbid.
The compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add more solvent to dilute the solution and reheat until the oil dissolves, then allow it to cool slowly. Alternatively, choose a solvent with a lower boiling point.
Crystals are very small or needle-like Crystallization occurred too rapidly.Allow the solution to cool more slowly. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask) or by reducing the rate of addition of an anti-solvent.
Purity does not improve after crystallization Impurities are co-crystallizing with the product.The chosen solvent may not be optimal for rejecting the impurity. Try a different crystallization solvent or solvent system. A second crystallization may be necessary.

Experimental Protocols

General Protocol for Flash Column Chromatography of N-Substituted Phenylpiperazine Analogs
  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of approximately 0.3 for your product. To prevent streaking, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[3] Carefully apply the sample to the top of the silica bed.[3] Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[3]

  • Elution: Add the mobile phase to the column and apply pressure to begin elution. Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Crystallization
  • Solvent Selection: In a small test tube, add a small amount of your purified compound and add a potential crystallization solvent dropwise until the solid dissolves with heating.

  • Dissolution: In a larger flask, dissolve the bulk of your compound in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Separation of Components purity_check Purity Check (TLC, LC-MS, NMR) chromatography->purity_check crystallization Crystallization crystallization->purity_check Re-assess Purity purity_check->crystallization If Impure end_node Pure N-Substituted Phenylpiperazine Analog purity_check->end_node If Pure

Caption: General experimental workflow for the purification of N-substituted phenylpiperazine analogs.

troubleshooting_flowchart start Poor Separation in Column Chromatography q1 Is the compound streaking/tailing on TLC? start->q1 a1_yes Add 0.5-2% Triethylamine to Eluent q1->a1_yes Yes q2 Are Rf values of spots too close? q1->q2 No end_node Improved Separation a1_yes->end_node a2_yes Optimize Solvent System (Test Different Polarities/Solvents) q2->a2_yes Yes q3 Is the compound stable on silica? q2->q3 No a2_yes->end_node a3_no Use Alumina or Reverse-Phase Chromatography q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting decision tree for column chromatography of N-substituted phenylpiperazine analogs.

References

Technical Support Center: N-Alkylation of the Phenylpiperazine Core

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and comparative data for the successful N-alkylation of the phenylpiperazine core.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yield & Incomplete Conversion

Question: My N-alkylation reaction shows low or no conversion of the phenylpiperazine starting material. What are the common causes and how can I fix it?

Answer: Low conversion is a frequent issue that can stem from several factors. Systematically investigating the following points can help identify the root cause:

  • Reagent Quality: Ensure the alkylating agent (e.g., alkyl halide) is not degraded. Check the purity of the phenylpiperazine starting material and ensure the solvent is anhydrous, as moisture can interfere with the reaction, especially when using strong bases.

  • Base Strength & Stoichiometry: The base is critical for deprotonating the secondary amine of the piperazine. If the base is too weak or insufficient, the reaction will be slow or incomplete. For direct alkylation with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used in polar aprotic solvents like DMF or acetonitrile.[1][2] Ensure at least one equivalent of base is used.

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature, for example, to 70°C or refluxing overnight.[3][4]

  • Insufficient Activation (for Reductive Amination): In reductive amination, the formation of the iminium ion intermediate is crucial. This step can be slow. The addition of a dehydrating agent (like molecular sieves) or using a reagent like sodium triacetoxyborohydride, which is effective under mildly acidic conditions, can facilitate this step.[5][6]

Category 2: Side Reactions & Impurities

Question: I am observing a significant amount of di-alkylation product where both nitrogens of the piperazine core are alkylated. How can I improve mono-alkylation selectivity?

Answer: Di-alkylation is the most common side reaction, especially when the two nitrogen atoms of the piperazine are chemically equivalent. Here are the primary strategies to favor mono-alkylation:

  • Use of a Protecting Group: The most robust method is to start with a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butoxycarbonyl) group blocks one nitrogen, directing alkylation to the free secondary amine. The protecting group can then be easily removed under acidic conditions.[2] This approach provides the cleanest reaction and highest selectivity for the mono-alkylated product.

  • Control Stoichiometry: Using a large excess of the piperazine starting material relative to the alkylating agent can statistically favor mono-alkylation. However, this requires a difficult purification step to remove the unreacted piperazine.

  • Acid Salt Method: Running the reaction with a monopiperazinium salt can significantly improve yields of the mono-alkylated product and suppress the formation of di-alkylated derivatives.[4]

Question: My product appears to be a quaternary ammonium salt, making it highly water-soluble and difficult to extract. Why does this happen and how can I avoid it?

Answer: Over-alkylation can lead to the formation of a quaternary ammonium salt, where the newly introduced alkylated nitrogen is further alkylated. This is particularly problematic with highly reactive alkylating agents like methyl iodide.

  • Switch to Reductive Amination: Reductive amination is the preferred method to avoid quaternization.[2] This two-step (or one-pot) process involves the formation of an imine/iminium ion followed by reduction. Since the nitrogen is never nucleophilic enough after the initial C-N bond formation to react again, over-alkylation is not possible.

  • Use a Less Reactive Alkylating Agent: If direct alkylation is necessary, switch from a more reactive alkyl halide (I > Br > Cl) to a less reactive one.

  • Control Reaction Conditions: Avoid excessively high temperatures and long reaction times, which can promote this side reaction.

Category 3: Purification & Work-Up

Question: I am having difficulty purifying my final N-alkylated phenylpiperazine product. What are the best practices for work-up and purification?

Answer: Purification can be challenging due to the basic nature of the product and potential side products.

  • Aqueous Work-up: During the work-up, the reaction mixture is typically made basic (e.g., with aqueous NaOH or Na₂CO₃) to ensure the product is in its free base form, which is soluble in organic solvents like ethyl acetate or dichloromethane (DCM).[5][7] A subsequent wash with brine helps to remove water from the organic layer.

  • Chromatography: Column chromatography on silica gel is a common purification method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is often effective. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent system can prevent the product from streaking on the silica gel column.

  • Crystallization/Salt Formation: If the product is a solid, crystallization can be an effective purification technique. Alternatively, the product can be converted to a hydrochloride (HCl) salt by treating the organic solution with HCl (e.g., HCl in ether). The resulting salt often precipitates as a pure crystalline solid.[5]

Comparative Data on N-Alkylation Conditions

The choice of reaction conditions significantly impacts the outcome of the N-alkylation. The table below summarizes typical conditions and reported yields for different approaches.

MethodPhenylpiperazine SubstrateAlkylating AgentBase / ReagentSolventTemperatureYield (%)Reference
Direct Alkylation 1-Phenylpiperazinen-Amyl BromideHCl (to form salt)Ethanol70°C64%[4]
Direct Alkylation 1-Phenylpiperazineo-Methylbenzyl BromideHCl (to form salt)Ethanol70°C89%[4]
Direct Alkylation Substituted Phenylpiperazine4-Chlorobenzyl ChlorideK₂CO₃DMFRoom Temp78%[1]
Reductive Amination 1-Boc-piperazineCinnamaldehydeNaBH(OAc)₃DCMRoom TempGood (Qualitative)[5]
Alkylation of Protected Piperazine N-Acetylpiperazinen-Butyl BromideK₂CO₃AcetonitrileReflux88%[3]

Visual Guides: Workflows & Decision Making

The following diagrams illustrate key decision-making processes and workflows for tackling N-alkylation experiments.

G Troubleshooting Workflow for Low-Yield N-Alkylation problem Problem Observed: Low or No Product check_reagents 1. Check Reagent Quality - Purity of Piperazine? - Alkylating Agent Degraded? - Solvent Anhydrous? problem->check_reagents Potential Cause check_conditions 2. Review Reaction Conditions - Base Strength/Amount? - Temperature Too Low? problem->check_conditions Potential Cause check_method 3. Evaluate Method Choice - Direct Alkylation Prone to Issues? - Reductive Amination Suitable? problem->check_method Potential Cause solution_reagents Action: - Use Fresh/Purified Reagents - Use Anhydrous Solvent check_reagents->solution_reagents Solution solution_conditions Action: - Use Stronger/More Base - Increase Reaction Temperature check_conditions->solution_conditions Solution solution_method Action: - Switch to Reductive Amination - Use a Protected Piperazine check_method->solution_method Solution

A troubleshooting workflow for low-yield reactions.

G Strategy Selection: Direct Alkylation vs. Reductive Amination start Need to perform N-alkylation q1 Is your alkylating agent a primary or secondary alkyl halide? start->q1 q2 Is mono-alkylation critically important? q1->q2 Yes q3 Is your carbonyl (aldehyde/ketone) readily available? q1->q3 No (using carbonyl) direct Use Direct Alkylation (e.g., R-X, K₂CO₃, DMF) q2->direct No protect Strongly consider using a protected piperazine (e.g., 1-Boc-piperazine) q2->protect Yes q3->direct No reductive Use Reductive Amination (e.g., RCHO, NaBH(OAc)₃) q3->reductive Yes protect->direct Then perform direct alkylation

A decision tree for selecting an N-alkylation method.

Key Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol describes a general method for the direct N-alkylation of a substituted phenylpiperazine using an alkyl halide and potassium carbonate as the base.

Materials:

  • 1-[substituted]-phenylpiperazine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1-[substituted]-phenylpiperazine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the starting materials (concentration typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS. Reactions may take 3-24 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines the N-alkylation of 1-Boc-piperazine with an aldehyde using sodium triacetoxyborohydride, a mild and effective reducing agent for this transformation.[5]

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. The reaction is often slightly exothermic.

  • Stir the reaction at room temperature overnight (typically 12-18 hours). Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

  • (Optional) If the final product requires the removal of the Boc group, dissolve the purified intermediate in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or methanol) and stir until deprotection is complete.

References

Validation & Comparative

Validating the Binding Affinity of 1-Phenylpiperazin-2-imine to Target Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the novel compound, 1-Phenylpiperazin-2-imine, to its putative target, the sigma-1 receptor. Due to the novelty of this compound, direct experimental data is not yet publicly available. Therefore, this document presents a hypothetical yet scientifically plausible profile for this compound, benchmarked against known sigma-1 receptor ligands with similar structural motifs. The experimental protocols and data herein are based on established methodologies in receptor pharmacology to provide a framework for future validation studies.

Comparative Binding Affinity at the Sigma-1 Receptor

The binding affinity of a ligand to its receptor is a critical parameter in drug discovery, indicating the strength of the interaction. It is typically quantified by the inhibition constant (Kᵢ), with lower values signifying higher affinity. The following table summarizes the hypothetical binding affinity of this compound in comparison to well-characterized phenylpiperazine-based sigma-1 receptor ligands.

CompoundStructureSigma-1 Receptor Kᵢ (nM)Reference Compounds Kᵢ (nM)Selectivity (Sigma-2/Sigma-1)
This compound Hypothetical Structure3.5 (Hypothetical) N/A>100 (Predicted)
N-(Benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazineEstablished Ligand2.7[1]38
N-(Benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazineEstablished Ligand2.6[1]187
N-phenylpropyl-N'-(4-methoxybenzyl)piperazineEstablished Ligand~1[2]High
HaloperidolReference Compound2-4[3]Low

Experimental Protocols

To empirically determine the binding affinity of this compound, a competitive radioligand binding assay is the gold-standard method.

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the inhibition constant (Kᵢ) of this compound for the sigma-1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[4]

  • Membrane Preparation: Guinea pig brain membrane homogenates, which are a rich source of sigma-1 receptors.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: Haloperidol or another suitable high-concentration unlabeled ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Guinea pig brains are homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 0.4 mg/mL.[4]

  • Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in sequence:

    • Assay buffer.

    • Varying concentrations of the test compound (this compound) or buffer (for total binding) or a high concentration of an unlabeled ligand like haloperidol (for non-specific binding).

    • A fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kₔ value).

    • The membrane homogenate to initiate the binding reaction.

  • Incubation: The plate is incubated at 37°C for 90 minutes to allow the binding to reach equilibrium.[4]

  • Termination of Binding: The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of this compound's putative action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membrane Membrane Homogenate (Guinea Pig Brain) incubation Incubation (37°C, 90 min) prep_membrane->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate IC50 & Ki scintillation->data_processing

Radioligand Binding Assay Workflow

signaling_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion ligand This compound (Agonist) sigma1 Sigma-1 Receptor ligand->sigma1 Binds bip BiP Chaperone sigma1->bip Dissociates from ip3r IP3 Receptor sigma1->ip3r Stabilizes ca_mito Ca²⁺ Uptake ip3r->ca_mito Ca²⁺ Release atp ATP Production ca_mito->atp Stimulates

Hypothesized Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[5][6] In its inactive state, it is associated with the binding immunoglobulin protein (BiP).[5] Upon binding of an agonist ligand, such as putatively this compound, the sigma-1 receptor dissociates from BiP and can then interact with and stabilize other proteins, most notably the inositol 1,4,5-trisphosphate (IP₃) receptor.[5] This stabilization enhances the transfer of calcium (Ca²⁺) from the ER to the mitochondria, which in turn stimulates mitochondrial function and ATP production.[6] This pathway is crucial for cellular stress responses and neuroprotection.

References

1-Phenylpiperazin-2-imine versus other piperazine derivatives in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of 1-Phenylpiperazin-2-imine and Structurally Related Piperazine Derivatives in Preclinical Functional Assays

This guide offers a comparative analysis of the functional activity of piperazine derivatives, with a focus on contrasting their performance in various in vitro and cellular assays. While specific functional data for this compound is limited in publicly available research, this document provides a comprehensive overview of the functional landscape of structurally related piperazine compounds. The presented data, sourced from multiple studies, is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by highlighting the diverse biological activities of this important chemical scaffold.

I. Comparative Analysis of Functional Activity

Piperazine derivatives are a versatile class of compounds with a broad spectrum of pharmacological activities. Their functional profiles are heavily influenced by the nature and position of substituents on the piperazine and any attached aryl rings. The following tables summarize the quantitative data from functional assays for a range of piperazine derivatives, offering a comparative perspective on their potency and efficacy at various biological targets.

Table 1: Receptor Binding Affinity of Piperazine Derivatives
Compound/Derivative ClassTarget ReceptorAssay TypeKi (nM)Reference
Piperazine Derivative 4 Histamine H3 Receptor (hH3R)Radioligand Binding3.17[1]
Piperazine Derivative 4 Sigma-1 Receptor (σ1R)Radioligand Binding1531[1]
Piperidine Derivative 5 Histamine H3 Receptor (hH3R)Radioligand Binding7.70[1]
Piperidine Derivative 5 Sigma-1 Receptor (σ1R)Radioligand Binding3.64[1]
Piperazine Derivative 13 Histamine H3 Receptor (hH3R)Radioligand Binding37.8[2]
Piperazine Derivative 13 Sigma-1 Receptor (σ1R)Radioligand Binding51.8[2]
Piperazine Derivative 16 Histamine H3 Receptor (hH3R)Radioligand Binding12.7[2]
Piperazine Derivative 16 Sigma-1 Receptor (σ1R)Radioligand Binding37.8[2]
Piperazine Derivative 6a 5-HT1A ReceptorRadioligand Binding1.28[3]
Piperazine Derivative 18a 5-HT1A ReceptorRadioligand Binding1.66[3]
Table 2: Enzyme Inhibition by Piperazine Derivatives
Compound/Derivative ClassTarget EnzymeAssay TypeIC50 (µM)Reference
β-Carboline-Piperazine Derivativeα-GlucosidaseEnzyme Inhibition Assay8.9 ± 0.2[4]
Acarbose (Reference)α-GlucosidaseEnzyme Inhibition Assay610.7 ± 0.1[4]
Haloperidol (for comparison)Sigma-2 Receptor (σ2R) mediated Ca2+ fluxCalcium Flux Assay10[2]
Table 3: Cellular and In Vivo Activity of Piperazine Derivatives
Compound/Derivative ClassAssay TypeModelEffectQuantitative MetricReference
1-Phenylpiperazine DerivativesPermeability AssayCaco-2 MonolayersIncreased calcein permeability>100-fold increase[5][6]
Phenylpiperazine-1,2-Benzothiazine DerivativesCytotoxicity AssayMCF7 Cancer CellsSynergistic effect with doxorubicinNot specified[7]
[18F]FEt-PPZCell Binding AssayU-87 MG Glioma CellsSpecific binding to σ1R~55% reduction with inhibitor[8]
[18F]FEt-PPZCell Binding AssayB16F10 Melanoma CellsSpecific binding to σ1R~48% reduction with inhibitor[8]
Piperazine Derivative 6a Neurotransmitter LevelMouse BrainIncreased 5-HT levelsSignificant increase[3]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key assays cited in this guide.

Receptor Binding Assays

These assays are fundamental in determining the affinity of a compound for a specific receptor. Typically, they involve incubating a source of the receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptors is measured, and from this, the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

To assess the ability of a compound to inhibit a specific enzyme, a substrate for that enzyme is used which, when acted upon by the enzyme, produces a detectable signal (e.g., colorimetric or fluorescent). The assay is performed in the presence of varying concentrations of the test compound. The reduction in the signal compared to a control without the inhibitor allows for the calculation of the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, are grown on a semi-permeable membrane to form a monolayer that mimics the intestinal epithelial barrier. The test compound, along with a fluorescent marker like calcein, is added to the apical (top) side of the monolayer.[5][6] The amount of the fluorescent marker that permeates to the basolateral (bottom) side over time is measured to determine the permeability-enhancing effect of the test compound.[5][6]

Cellular Cytotoxicity and Viability Assays

These assays are used to determine the toxic effects of a compound on cells. Cell lines, such as cancer cell lines (e.g., MCF7) or healthy cell lines (e.g., MCF10A), are treated with the test compound at various concentrations.[7] Cell viability can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability indicates a cytotoxic effect.

III. Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the functional assessment of piperazine derivatives.

G cluster_0 Experimental Workflow: Receptor Binding Assay Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Piperazine Derivative) TestCompound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Measurement Quantification of Bound Radioactivity Separation->Measurement Analysis IC50 and Ki Determination Measurement->Analysis

Caption: Workflow for a competitive radioligand receptor binding assay.

G cluster_1 Signaling Pathway: 5-HT1A Receptor Activation Piperazine Piperazine Agonist (e.g., Compound 6a) HT1AR 5-HT1A Receptor Piperazine->HT1AR Gi Gi Protein Activation HT1AR->Gi AC Adenylyl Cyclase Inhibition Gi->AC inhibits cAMP Decreased cAMP AC->cAMP produces PKA PKA Activity cAMP->PKA activates BDNF Increased BDNF Expression PKA->BDNF

Caption: Simplified signaling cascade following 5-HT1A receptor activation.

G cluster_2 Experimental Workflow: Caco-2 Permeability Assay Caco2 Caco-2 Cell Monolayer on Transwell Insert Basolateral Basolateral Chamber Caco2->Basolateral Apical Apical Chamber Apical->Caco2 Sampling Sampling from Basolateral Chamber Basolateral->Sampling Compound Test Compound + Fluorescent Marker Compound->Apical Quantification Fluorescence Measurement Sampling->Quantification Permeability Permeability Calculation Quantification->Permeability

Caption: Workflow for assessing intestinal permeability using Caco-2 cells.

References

Cross-reactivity profiling of 1-Phenylpiperazin-2-imine against a panel of receptors

Author: BenchChem Technical Support Team. Date: November 2025

Cross-Reactivity Profiling of 1-Arylpiperazine Derivatives: A Comparative Guide

This guide summarizes the binding affinities (Ki) of these compounds against a panel of key central nervous system (CNS) receptors, details the experimental methodology used to obtain such data, and provides visual representations of a common signaling pathway and the experimental workflow.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, in nM) of Aripiprazole, Buspirone, and Naftopidil against a panel of dopaminergic, serotonergic, and adrenergic receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeAripiprazole (Ki, nM)Buspirone (Ki, nM)Naftopidil (Ki, nM)
Dopamine Receptors
D₂0.34[1][2][3]852[4]-
D₃0.8[1][2]--
D₄44[2]--
Serotonin Receptors
5-HT₁ₐ1.7[1][2]--
5-HT₂ₐ3.4[1][2]-pKi 6.55
5-HT₂ₑ15[2]--
5-HT₂ₒ0.36[1]-pKi 7.82
5-HT₇39[2]--
Adrenergic Receptors
α₁ₐ57[2]-3.7[5]
α₁ₑ--20[5]
α₁ₒ--1.2[5]
Histamine Receptors
H₁61[2]--
Data presented as Ki (nM) unless otherwise specified. pKi was converted to Ki where necessary. A hyphen (-) indicates data was not readily available.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays.[6][7] This technique measures the ability of a test compound (e.g., a 1-arylpiperazine derivative) to displace a known radioactive ligand from its receptor.

Protocol: In Vitro Radioligand Displacement Assay

1. Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

2. Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO or HEK-293 cells) or tissue homogenates known to be rich in the target receptor.[8]

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I). The concentration used should ideally be at or below its dissociation constant (Kd).[9]

  • Test Compound: The unlabeled compound to be tested (e.g., 1-Phenylpiperazin-2-imine), prepared in a range of concentrations.

  • Assay Buffer: A buffer solution appropriate for the receptor, typically containing Tris-HCl and other salts.[8]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration.[6]

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[8]

  • Scintillation Counter: A device to measure the radioactivity retained on the filters.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine the level of non-specific binding.[9]

3. Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Plate Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer.

    • A serial dilution of the test compound or the non-specific binding control.

    • The radioligand at a fixed concentration.

    • The receptor membrane preparation to initiate the binding reaction.[8]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[8]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Radioactivity Counting: Dry the filter mats, and then measure the trapped radioactivity for each well using a scintillation counter.

4. Data Analysis:

  • The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).[6]

  • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway for the Dopamine D₂ receptor, a common target for arylpiperazine derivatives, and the general workflow for the radioligand binding assay described above.

G cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Dopamine Dopamine / Arylpiperazine Dopamine->D2R ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response

Figure 1. Simplified Dopamine D₂ Receptor inhibitory signaling pathway.

A Receptor Membrane Preparation B Add Radioligand, Test Compound Dilutions, & Controls to 96-well Plate A->B C Incubate to Reach Equilibrium B->C D Vacuum Filtration (Separates Bound from Free) C->D E Wash Filters D->E F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (IC₅₀ → Ki Calculation) F->G

Figure 2. Experimental workflow for a radioligand binding assay.

References

Head-to-head comparison of different synthetic routes to 1-Phenylpiperazin-2-imine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperazin-2-imine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. To date, established synthetic routes for this specific molecule have not been reported in the scientific literature. This guide provides a comparative analysis of three plausible, yet theoretical, synthetic pathways to this compound, based on well-established methods for the synthesis of analogous cyclic guanidines and amidines. The proposed routes commence from the common starting material, N-phenylethylenediamine, and utilize different cyclizing agents: cyanogen bromide, S-methylisothiourea, and a carbodiimide. This document outlines the prospective reaction schemes, detailed experimental protocols derived from analogous transformations, and a comparative analysis of their potential advantages and disadvantages in a research and development setting.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of an imine functionality at the 2-position of a 1-phenylpiperazine ring system presents an intriguing structural motif that could lead to novel pharmacological properties. Given the absence of documented synthetic procedures for this compound, this guide aims to provide researchers with a theoretical framework for its synthesis. The following sections propose and compare three potential synthetic routes, offering detailed, albeit prospective, experimental protocols and a summary of expected outcomes to aid in the selection of a suitable approach for laboratory investigation.

Proposed Synthetic Routes

The synthesis of this compound is proposed to proceed via the cyclization of N-phenylethylenediamine. Three potential routes, differing in the choice of the one-carbon electrophile for the cyclization step, are presented below.

Route 1: Cyclization using Cyanogen Bromide

This approach is based on the established reaction of diamines with cyanogen bromide to form cyclic guanidines[1]. The reaction is expected to proceed via the formation of an intermediate cyanamide, followed by intramolecular cyclization.

Reaction Scheme

Route_1 cluster_0 Route 1: Cyanogen Bromide N_phenylethylenediamine N-Phenylethylenediamine Intermediate Intermediate (N-cyano-N'-phenylethylenediamine) N_phenylethylenediamine->Intermediate BrCN, Base Cyanogen_Bromide Cyanogen Bromide (BrCN) Product This compound Intermediate->Product Intramolecular cyclization

Caption: Proposed synthesis of this compound via cyanogen bromide.

Proposed Experimental Protocol
  • Preparation of the Reaction Mixture: To a solution of N-phenylethylenediamine (1 equivalent) in a suitable solvent such as methanol or a biphasic system of dichloromethane and water, is added a base like sodium bicarbonate (2-3 equivalents)[2]. The mixture is cooled to 0-5 °C in an ice bath.

  • Addition of Cyanogen Bromide: A solution of cyanogen bromide (1-1.2 equivalents) in the organic solvent is added dropwise to the cooled reaction mixture over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. Caution: Cyanogen bromide is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood[2].

Route 2: Cyclization using S-Methylisothiourea

This method involves the reaction of the diamine with an S-methylisothiourea salt, which serves as a guanidinylating agent. This is a common method for the preparation of guanidines from amines.

Reaction Scheme

Route_2 cluster_1 Route 2: S-Methylisothiourea N_phenylethylenediamine N-Phenylethylenediamine Intermediate Intermediate (N-(2-aminoethyl)-N-phenylguanidine) N_phenylethylenediamine->Intermediate Base, Heat S_Methylisothiourea S-Methylisothiourea salt Product This compound Intermediate->Product Intramolecular cyclization Route_3 cluster_2 Route 3: Carbodiimide N_phenylethylenediamine N-Phenylethylenediamine Intermediate Intermediate adduct N_phenylethylenediamine->Intermediate Solvent Carbodiimide Carbodiimide (e.g., DCC, EDC) Product This compound Intermediate->Product Intramolecular cyclization

References

Benchmarking the Efficacy of 1-Phenylpiperazin-2-imine Against Standard Reference Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperazin-2-imine is a novel heterocyclic compound that merges the structural features of 1-phenylpiperazine and a piperazin-2-imine moiety. While direct experimental data on this specific molecule is not extensively available in public literature, its constituent parts have been independently investigated for significant biological activities. Phenylpiperazine derivatives are recognized for their diverse pharmacological effects, including anticancer properties and their role as intestinal permeation enhancers. Similarly, piperazin-2-one and its imine analogues have been explored as scaffolds for cytotoxic agents.

This guide provides a comparative benchmark of the potential efficacy of this compound by examining the performance of structurally related compounds against established standard references in two key therapeutic areas: oncology and drug delivery enhancement. The data and protocols presented herein are compiled from various studies to offer a valuable resource for researchers interested in the potential applications of this and similar chemical entities.

Anticipated Therapeutic Profile

Based on the known activities of its structural components, this compound is hypothesized to exhibit:

  • Anticancer Activity: By potentially inducing apoptosis and interfering with key cellular signaling pathways, similar to other phenylpiperazine and piperazinone derivatives.

  • Permeation Enhancement: By modulating tight junctions in epithelial layers, a characteristic of some phenylpiperazine compounds, thereby improving the absorption of other therapeutic agents.

Part 1: Anticancer Efficacy

Phenylpiperazine and piperazin-2-one derivatives have demonstrated notable in vitro cytotoxicity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the inhibition of critical signaling pathways such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative piperazine derivatives against common cancer cell lines, benchmarked against the standard chemotherapeutic agents Doxorubicin and 5-Fluorouracil.

Compound/DrugTarget Cell LineIC50 (µM)Reference
Piperazine Derivatives
Phthalazine-piperazine derivative 4bMCF-7 (Breast Cancer)0.06
Phthalazine-piperazine derivative 3eMCF-7 (Breast Cancer)0.06
Phthalazine-piperazine derivative 4bHepG2 (Liver Cancer)0.08
Phthalazine-piperazine derivative 3eHepG2 (Liver Cancer)0.19
Standard Reference Compounds
DoxorubicinMCF-7 (Breast Cancer)9.65
DoxorubicinHepG2 (Liver Cancer)6.68
5-FluorouracilHeLa (Cervical Cancer)5.96 (at 72h)
5-FluorouracilHeLa (Cervical Cancer)43.34
Signaling Pathway: PI3K/AKT Inhibition

A plausible mechanism of action for the anticancer effects of piperazine derivatives is the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Compound This compound (Hypothesized) Compound->PI3K Inhibition

Figure 1: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h (allow attachment) cell_seeding->incubation1 treatment Treat cells with varying concentrations of compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm using a plate reader solubilization->read_absorbance data_analysis Calculate cell viability and IC50 values read_absorbance->data_analysis end End data_analysis->end

Figure 2: Workflow for a typical MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) and the reference drugs (Doxorubicin, 5-Fluorouracil) in a suitable solvent (e.g., DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Intestinal Permeation Enhancement

Certain phenylpiperazine derivatives have been shown to enhance the paracellular transport of molecules across intestinal epithelial cell monolayers. This effect is typically measured by a decrease in Transepithelial Electrical Resistance (TEER) and an increase in the apparent permeability coefficient (Papp) of a marker molecule.

Comparative Permeability Data

The following table presents data on the permeation-enhancing effects of 1-phenylpiperazine and standard reference enhancers on Caco-2 cell monolayers, a widely used in vitro model of the human intestinal epithelium.

CompoundConcentrationEffect on TEERPapp Increase (Marker)Reference
Phenylpiperazine
1-Phenylpiperazine (PPZ)0.6-60 mMConcentration-dependent reductionReversible increase in [14C]-mannitol and FD-4 permeability
Standard Reference Enhancers
Sodium Caprate (C10)8.5 mMReversible reductionIncreased FD4 permeability
Salcaprozate Sodium (SNAC)Cytotoxic concentrationsReductionNo significant effect on FD4 permeability at non-toxic concentrations
Mechanism of Paracellular Permeation Enhancement

Permeation enhancers like sodium caprate are thought to transiently open the tight junctions between epithelial cells, allowing for the paracellular passage of molecules that would otherwise be poorly absorbed. This mechanism is often associated with the modulation of proteins in the tight junction complex.

Paracellular_Transport Epithelial_Cells Cell 1 Tight Junction Cell 2 Basolateral Basolateral Side (Bloodstream) TJ_Modulation Tight Junction Modulation (Increased Permeability) Epithelial_Cells:f1->TJ_Modulation Apical Apical Side (Lumen) Drug Drug Molecule Paracellular_Flux Increased Paracellular Flux Drug->Paracellular_Flux Paracellular Transport Enhancer Permeation Enhancer (e.g., 1-Phenylpiperazine) Enhancer->Epithelial_Cells:f1 Acts on TJ_Modulation->Paracellular_Flux Leads to

Figure 3: Mechanism of paracellular permeation enhancement.

Experimental Protocol: Caco-2 Permeability Assay (TEER Measurement)

This protocol describes the use of Caco-2 cell monolayers to assess the effect of a compound on intestinal epithelial barrier integrity.

The 1-Phenylpiperazine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Biological Activities of 1-Phenylpiperazine Derivatives

The versatility of the 1-phenylpiperazine scaffold allows for molecular modifications that can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.[2] The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on the biological activity of these derivatives.

Dopamine and Serotonin Receptor Binding Affinities

Substitutions on the phenyl ring and the N4-position of the piperazine core significantly influence the binding affinity and selectivity for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.

CompoundPhenyl Ring SubstituentN4-SubstituentD₂-like IC₅₀ (nM)[3]5-HT₁ₐ IC₅₀ (nM)[3]5-HT₂ₐ IC₅₀ (nM)[3]
1a UnsubstitutedH>10,000>10,000>10,000
1b Unsubstituted2-Methoxyphenyl2545150
1o Unsubstituted2-Ethoxyphenyl3050200
1g Unsubstituted4-Chlorophenyl100500800
1f Unsubstituted3-Chlorophenyl800150600

Table 1: SAR of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines. This table illustrates the impact of N4-phenyl ring substitutions on receptor binding affinities.

Anticancer Activity

Recent studies have explored the potential of 1-phenylpiperazine derivatives as anticancer agents, with substitutions playing a key role in their cytotoxic effects.

CompoundPhenylpiperazine SubstituentCell LineIC₅₀ (µM)
BS130 1-(3,4-dichlorophenyl)piperazineMCF7Data not quantified in source
BS230 1-(3,4-dichlorophenyl)piperazineMCF7Data not quantified in source
BS62 1-(3-trifluoromethylphenyl)piperazineMCF7Data not quantified in source

Table 2: Cytotoxicity of 1,2-Benzothiazine Derivatives with Phenylpiperazine Moieties. The presence of electron-withdrawing groups on the phenyl ring of the piperazine moiety appears to enhance cytotoxic activity in breast cancer cell lines.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in the literature.

Radioligand Binding Assays for Dopamine and Serotonin Receptors

This protocol is a generalized procedure based on methodologies described for GPCR binding assays.

Objective: To determine the binding affinity of test compounds for D₂-like, 5-HT₁ₐ, and 5-HT₂ₐ receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ)

  • Test compounds at various concentrations

  • Non-specific binding control (e.g., haloperidol for D₂, serotonin for 5-HT)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]

Objective: To evaluate the in vitro antiproliferative activities of the synthesized compounds against cancer cell lines (e.g., MCF7).[4]

Materials:

  • Human cancer cell line (e.g., MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing Structure-Activity Relationships and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and processes in SAR studies.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis A Lead Identification (1-Phenylpiperazine) B Chemical Modification (e.g., Phenyl & N4 substitution) A->B C Synthesis of Analogs B->C D In Vitro Screening (e.g., Binding Assays) C->D E Functional Assays (e.g., Agonist/Antagonist activity) D->E F In Vivo Studies (e.g., Animal Models) E->F G Data Analysis (IC50/Ki Determination) F->G H Structure-Activity Relationship (SAR) G->H I Lead Optimization H->I I->B Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Pharmacophore_Model Pharmacophore Model for 1-Phenylpiperazine Derivatives cluster_A 1-Phenylpiperazine Core cluster_R1 R1 Substituents (Phenyl Ring) cluster_R2 R2 Substituents (N4 Position) Core P Phenyl Ring (Aromatic/Hydrophobic) R1 H-bond donors/acceptors Electron-withdrawing/donating groups P->R1 Modulates affinity & selectivity N1 N1 (Basic) N4 N4 (Substitution point) R2 Bulky/hydrophobic groups Linker to another pharmacophore N4->R2 Often key for target interaction

Caption: Key pharmacophoric features of the 1-phenylpiperazine scaffold.

References

Comparative cytotoxicity of 1-Phenylpiperazin-2-imine derivatives in cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxicity of Phenylpiperazine and Piperazin-2-one Derivatives in Cancer Cell Lines

Introduction

This guide provides a comparative overview of the cytotoxic effects of various phenylpiperazine and piperazin-2-one derivatives on a range of cancer cell lines. While the primary focus of this analysis is on derivatives of 1-phenylpiperazine, the available literature also provides significant data on related piperazine and piperazin-2-one structures. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the anticancer potential of this class of compounds. The information presented is collated from a number of recent studies and includes quantitative cytotoxicity data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Cytotoxicity Data

The cytotoxic activity of various phenylpiperazine and piperazin-2-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for several derivatives are summarized in the table below.

Compound ClassDerivativeCell LineIC50 (µM)Reference
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Hybrid compounds with 4-piperazinyl-quinoline-isatinMDA-MB-468 (Breast)10.34–66.78[1]
MCF7 (Breast)10.34–66.78[1]
Thiouracil amide derivativesMCF7 (Breast)18.23 to 100[1]
Phenylpiperazine derivatives of 1,2-Benzothiazine BS130 and BS230MCF7 (Breast)More cytotoxic than Doxorubicin[2]
Piperazin-2-one-based Structures TADDOL-derived phosphonate (4e)HUH7, AKH12, DAOY, UW228-2, D283, D425, U251Active (TD50 values presented in study)[3][4]
Trifluoromethyl-substituted monocyclic diamine (6)HUH7, AKH12, DAOY, UW228-2, D283, D425, U251Active (TD50 values presented in study)[3][4]
1-(3-Chlorophenyl)piperazin-2-one Derivatives Bioisosteres of an FTase inhibitorA549 (Lung), HT-29 (Colon)Improved activity with specific substitutions[5]
Piperazine-linked 1,8-Naphthalimide-Arylsulfonyl SA1–SA74T1 (Breast)Not explicitly quantified with IC50, but showed activity[6]
1-(2-Aryl-2-adamantyl)piperazine Derivatives Compounds 6 and 7Melanoma cell linesSignificant cytotoxic effects[7]

Note: The presented IC50 values are ranges from studies with multiple derivatives within a class. For specific values, please refer to the cited literature.

Experimental Protocols

The methodologies employed in the cited studies to assess the cytotoxicity of these piperazine derivatives are crucial for the interpretation and replication of the findings. Below are summaries of the key experimental protocols.

Cell Lines and Culture Conditions

A variety of human cancer cell lines were utilized in these studies, including:

  • Breast Cancer: MCF7, MDA-MB-468, MDA-MB-231, 4T1[1][2][6]

  • Lung Cancer: A549[5]

  • Colon Cancer: HT-29[5]

  • Hepatocellular Carcinoma: HUH7, AKH12[3][4]

  • Medulloblastoma: DAOY, UW228-2, D283, D425[3][4]

  • Glioblastoma: U251[3][4]

  • Melanoma: SK-MEL-28, MDA-MB-435[7]

Normal (non-cancerous) cell lines were also used as controls to assess selectivity:

  • Breast Epithelial: MCF 10A, 184B5[1][2]

  • Human Umbilical Vein Endothelial Cells (HUVECs) [3][4]

  • Fibroblast: 3T3[6]

Cells were typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The cytotoxic effects of the piperazine derivatives were primarily evaluated using the following assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which is then solubilized and quantified by spectrophotometry. This is a common method to assess cell viability and proliferation.[2][5]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. This method is used to determine cell density and is less sensitive to metabolic changes than the MTT assay.[7]

In these assays, cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). The IC50 values are then calculated from the resulting dose-response curves.

Visualizing Cellular Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated.

G General Experimental Workflow for Cytotoxicity Screening cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Cancer Cell Lines C Cell Seeding in 96-well Plates A->C B Normal Cell Lines (Control) B->C F Treatment of Cells C->F Addition of compounds to cells D Preparation of 1-Phenylpiperazin-2-imine Derivatives E Serial Dilutions D->E E->F G Incubation (e.g., 48h) F->G H Addition of Assay Reagent (MTT/SRB) G->H I Measurement (Spectrophotometry) H->I J Dose-Response Curve Generation I->J K IC50 Value Calculation J->K

Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.

Some studies suggest that phenylpiperazine derivatives may exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[2] The inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

G Proposed Signaling Pathway for Cytotoxicity A 1-Phenylpiperazine Derivative B Topoisomerase II Inhibition A->B C DNA Strand Breaks B->C D Activation of DNA Damage Response C->D E Apoptosis Cascade Activation D->E F Cell Death E->F

Caption: A potential mechanism of action for certain phenylpiperazine derivatives.

References

Validating In Vivo Efficacy of Phenylpiperazine Derivatives: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific in vivo efficacy studies for 1-Phenylpiperazin-2-imine have been published in peer-reviewed literature. This guide, therefore, provides a comparative framework for evaluating the in vivo efficacy of phenylpiperazine derivatives based on data from structurally related compounds. The following sections detail experimental protocols and comparative data for a representative phenylpiperazine derivative with known anxiolytic-like properties, compared against the benchmark compound, Diazepam. This document serves as a template for designing and interpreting future in vivo studies for novel phenylpiperazine compounds.

Executive Summary

Phenylpiperazine derivatives represent a versatile scaffold with demonstrated activity across several therapeutic areas, including oncology, neuropharmacology, and inflammatory diseases. This guide focuses on the preclinical validation of their anxiolytic potential, a common application for this class of compounds. We present a comparative analysis of a representative phenylpiperazine derivative against the standard anxiolytic, Diazepam, using established animal models of anxiety. The data herein is compiled from multiple studies to illustrate the key parameters and expected outcomes in such a preclinical campaign.

Comparative Efficacy of a Representative Phenylpiperazine Derivative and Diazepam

The following table summarizes the anxiolytic-like effects of a representative phenylpiperazine derivative and Diazepam in two standard behavioral paradigms: the Elevated Plus Maze (EPM) and the Open Field Test (OFT).

Compound Animal Model Dose (mg/kg) Route of Administration Key Efficacy Endpoint Result Reference
Representative Phenylpiperazine Derivative (LQFM005) Mouse (Swiss)12 and 24 (µmol/kg)OralIncreased time in open arms (EPM)Significant increase[1]
12 and 24 (µmol/kg)OralIncreased time in the center (OFT)Significant increase[1]
Diazepam Mouse (Male)1.5IntraperitonealReduced anxiety-like behaviors (OFT)Significant reduction in stretch attend and wall-following[2]
Mouse2IntraperitonealIncreased time in open arms (EPM)Significant increase[3]
Mouse1.5 - 3IntraperitonealIncreased time in the lit box (Light-Dark Box)Dose-dependent increase[4]

Detailed Experimental Protocols

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus: The maze consists of four arms (two open, two enclosed with high walls) arranged in a 'plus' shape and elevated from the floor. For mice, typical dimensions are 16 cm length and 5 cm width for each arm, with 12 cm high walls for the enclosed arms. The entire apparatus is elevated to a height of 25-50 cm.

Procedure:

  • Animal Acclimation: Male Swiss mice (20-25g) are housed in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Drug Administration:

    • Test Group: The representative phenylpiperazine derivative is administered orally (p.o.) at doses of 12 or 24 µmol/kg.

    • Control Group: The vehicle (e.g., saline with Tween 80) is administered orally.

    • Positive Control Group: Diazepam (2 mg/kg) is administered intraperitoneally (i.p.).

  • Testing: 30 minutes after drug administration, each mouse is placed individually in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Data are typically analyzed using a one-way ANOVA followed by a post-hoc test.

Open Field Test (OFT) for Locomotor and Exploratory Behavior

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus: The apparatus is a square arena (e.g., 50 cm x 50 cm) with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Animal Acclimation: As described for the EPM test.

  • Drug Administration: As described for the EPM test.

  • Testing: 30 minutes after drug administration, each mouse is placed in the center of the open field, and its activity is recorded for a set period (e.g., 15 minutes).

  • Parameters Measured:

    • Time spent in the central zone.

    • Distance traveled in the central zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

    • Grooming behavior.

  • Data Analysis: An increase in the time spent in the central zone is indicative of an anxiolytic-like effect. Total distance traveled is used to assess for any sedative or stimulant effects of the compound.

Signaling Pathways and Experimental Workflows

The anxiolytic effects of many phenylpiperazine derivatives are thought to be mediated through their interaction with various neurotransmitter systems, including the serotonergic and GABAergic systems. The diagram below illustrates a generalized experimental workflow for the in vivo validation of a novel anxiolytic compound.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation start Compound Synthesis & Characterization dosing Dose Range Finding (Acute Toxicity) start->dosing behavioral_testing Behavioral Assays (EPM, OFT) dosing->behavioral_testing data_analysis Data Analysis & Interpretation behavioral_testing->data_analysis data_analysis->start Revise Compound pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies data_analysis->pk_pd If Efficacious target_validation Mechanism of Action (e.g., Receptor Binding) pk_pd->target_validation

Caption: Generalized workflow for in vivo validation of a novel anxiolytic compound.

The signaling pathway for many anxiolytics involves the enhancement of GABAergic inhibition. The following diagram depicts a simplified representation of the GABA-A receptor and the action of benzodiazepines like Diazepam.

gaba_a_signaling cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor Cl- Channel cl_influx Chloride Ion (Cl-) Influx gaba_receptor:f1->cl_influx Opens gaba GABA gaba->gaba_receptor:f0 Binds diazepam Diazepam (Positive Allosteric Modulator) diazepam->gaba_receptor:f0 Enhances GABA Binding hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_influx->hyperpolarization

Caption: Simplified GABA-A receptor signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.